Cysteine monohydrate
Description
Significance of Cysteine Monohydrate as a Proteogenic Amino Acid and its Derivatives in Scientific Inquiry
Cysteine is classified as a proteogenic amino acid, meaning it is incorporated into proteins during translation. researchgate.net Its significance stems primarily from the chemical reactivity of its thiol (-SH) side chain. This thiol group is a potent nucleophile and is readily oxidized, most notably to form a disulfide bond with another cysteine residue, creating cystine. researchgate.net This disulfide linkage is a critical covalent bond that stabilizes the tertiary and quaternary structures of many proteins, particularly those destined for extracellular environments, by creating cross-links within and between polypeptide chains. researchgate.net This structural role is fundamental to the function of countless enzymes, hormones, and structural proteins.
Beyond its structural importance, the thiol group of cysteine is a key player in the catalytic activity of numerous enzymes, where it can participate directly in chemical reactions. researchgate.net Its nucleophilic nature allows it to be involved in various enzymatic mechanisms. researchgate.net Furthermore, cysteine is a crucial precursor to the synthesis of the tripeptide glutathione (B108866) (GSH), a major antioxidant in most living organisms. wikipedia.orgresearchgate.net Glutathione plays a pivotal role in protecting cells from damage by reactive oxygen species (ROS), thereby maintaining cellular redox balance. nih.gov The synthesis of glutathione is often limited by the availability of cysteine, highlighting the metabolic importance of this amino acid. mdpi.com
The unique properties of cysteine have led to the development and study of several of its derivatives, which have found widespread use in scientific research. A prominent example is N-acetyl-L-cysteine (NAC), a more stable precursor of L-cysteine that is readily taken up by cells and used for glutathione synthesis. nih.gov NAC is extensively studied as an antioxidant and has been investigated for its therapeutic potential in conditions associated with oxidative stress. nih.govmdpi.com Other derivatives are utilized in proteomics to study protein structure and function. For instance, chemical modifications of cysteine residues with reagents like bromoethylamine or N-(iodoethyl)trifluoroacetamide are used to achieve specific cleavage of proteins for analysis by mass spectrometry. acs.org
The table below summarizes key properties and research applications of this compound.
| Property | Description | Research Application |
| Chemical Formula | C₃H₇NO₂S · H₂O mdpi.com | Used in stoichiometry and preparation of solutions for chemical and biological experiments. |
| Molecular Weight | 175.63 g/mol rsc.org | Essential for calculating molar concentrations in experimental setups. |
| Thiol Group (-SH) | Highly reactive nucleophilic group. wikipedia.org | Central to studies on enzyme catalysis, redox signaling, and protein folding. researchgate.netwikipedia.org |
| Disulfide Bond Formation | Oxidation of two thiol groups forms a cystine disulfide bond (-S-S-). researchgate.net | Key in research on protein structure stabilization and proteolytic resistance. researchgate.net |
| Glutathione Precursor | Serves as a rate-limiting precursor for the synthesis of the antioxidant glutathione (GSH). wikipedia.org | Investigated in studies of cellular antioxidant defense mechanisms and oxidative stress-related diseases. nih.gov |
Evolution of Research Perspectives on this compound
The scientific understanding of cysteine has evolved significantly since its initial discovery. The journey began in 1810 when William Hyde Wollaston isolated a substance from urinary stones, which he named "cystic oxide". eurpepsoc.com This substance was later identified as the dimer, cystine. wikipedia.org It wasn't until 1884 that Eugen Baumann demonstrated that the reduction of cystine yielded a monomer, which he named "cysteine". wikipedia.org For several decades, research was hampered by analytical methods that were incompatible with sulfur-containing amino acids, but eventually, it was confirmed that the substance from urinary calculi and from proteins were the same. eurpepsoc.com
Early research focused on its fundamental role as a protein constituent and the structural importance of the disulfide bonds it forms. The development of new analytical techniques, such as colorimetric and iodometric methods in the 1920s, allowed for more accurate quantification and a deeper understanding of its presence and function in biological systems. wikipedia.org
In the mid to late 20th century, the perspective broadened to encompass its central role in metabolism and enzyme function. The discovery of cysteine's role as a precursor to glutathione shifted research focus towards its importance in cellular protection and redox biology. wikipedia.org This led to investigations into how cysteine and its derivatives, like NAC, could mitigate oxidative damage in various physiological and pathological contexts. nih.gov
More recently, research has entered a new era, viewing cysteine as a critical signaling molecule. The reversible oxidation of its thiol group is now recognized as a key post-translational modification (PTM) that regulates protein function, akin to phosphorylation. acs.orgnih.gov This has opened up the field of redox proteomics, which aims to identify and quantify cysteine modifications across the entire proteome to understand cellular signaling networks. nih.govnih.gov Contemporary research also explores its evolutionary origins, suggesting cysteine was a later addition to the genetic code but played a crucial role in the origin of life by catalyzing the formation of the first peptides. wikipedia.orgucl.ac.uk
| Era | Key Research Focus | Major Discoveries/Developments |
| Early 19th Century | Discovery and Basic Characterization | Isolation of "cystic oxide" (cystine) from urinary stones (1810). eurpepsoc.com |
| Late 19th - Early 20th Century | Structural Elucidation | Identification of cysteine as the monomer of cystine (1884). wikipedia.org Isolation from protein and determination of chemical structure. wikipedia.org |
| Mid-20th Century | Metabolic and Enzymatic Roles | Understanding its role as a protein building block and in enzyme active sites. Discovery as a precursor to the antioxidant glutathione. wikipedia.org |
| Late 20th - Early 21st Century | Redox Biology and Therapeutics | Extensive study of N-acetylcysteine (NAC) as an antioxidant. nih.gov Link between cysteine metabolism and various diseases. |
| Contemporary Research | Signaling, Proteomics, and Advanced Materials | Recognition of cysteine oxidation as a key post-translational modification in cell signaling. nih.gov Development of redox proteomics to study cysteine modifications. nih.govnih.gov Use in designing redox-responsive drug delivery systems. researchgate.netmdpi.com |
Scope and Objectives of Contemporary this compound Research
Current research on this compound and its derivatives is multifaceted, spanning fundamental biochemistry, medicine, and materials science. A primary objective is to further elucidate the complex roles of cysteine-mediated redox signaling in health and disease. Researchers are developing sophisticated chemical and proteomic tools to detect and quantify specific oxidative modifications of cysteine residues (e.g., sulfenylation, S-nitrosylation) in real-time within living cells. nih.govrsc.org This is crucial for understanding how cells respond to oxidative stress and for identifying new therapeutic targets for diseases like cancer, neurodegenerative disorders, and cardiovascular disease. rsc.orgfrontiersin.org
Another major area of focus is in the field of drug delivery and biomaterials. The reactive thiol group of cysteine is being exploited to create "smart" biomaterials that respond to specific biological cues. For example, polymers conjugated with cysteine or its derivatives can exhibit enhanced mucoadhesive properties, improving drug retention and delivery to mucosal surfaces. mdpi.com Furthermore, redox-responsive nanocarriers are being designed that utilize disulfide bonds. These carriers are stable in the bloodstream but break apart to release their drug payload in the reductive environment inside cancer cells, which often have higher concentrations of glutathione. researchgate.netacs.org
In biotechnology, metabolic engineering strategies are being employed to enhance the microbial production of L-cysteine. mdpi.com This aims to create more sustainable and cost-effective alternatives to traditional extraction methods. mdpi.com Research also continues to explore the evolutionary significance of cysteine, with studies aiming to understand how its prebiotic formation could have been a key step in the origin of life. ucl.ac.uk
The overarching objectives of contemporary research are to leverage the unique chemical properties of this compound to:
Unravel Complex Biological Pathways: To gain a deeper, mechanistic understanding of redox signaling and its impact on cellular function.
Develop Novel Therapeutic Strategies: To design targeted drug delivery systems and new drugs that modulate cysteine-dependent pathways. researchgate.netresearchgate.net
Advance Biotechnology: To create efficient and environmentally friendly methods for producing valuable biochemicals. mdpi.com
Probe the Origins of Life: To investigate the fundamental role of simple molecules like cysteine in the emergence of biological complexity. ucl.ac.uk
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
39665-15-1 |
|---|---|
Molecular Formula |
C3H9NO3S |
Molecular Weight |
139.16 |
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;hydrate |
InChI |
InChI=1S/C3H7NO2S.H2O/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H2/t2-;/m0./s1 |
InChI Key |
RIPZAYPXOPSKEE-DKWTVANSSA-N |
SMILES |
C(C(C(=O)O)N)S.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cysteine monohydrate; Cysteine hydrate; L-Cysteine, monohydrate; |
Origin of Product |
United States |
Methodologies for the Synthesis and Bioproduction of Cysteine Monohydrate
Biotechnological Production Strategies
Biotechnological methods for L-cysteine synthesis primarily involve microbial fermentation and enzymatic biotransformation. mdpi.comencyclopedia.pub While enzymatic methods exist, they can be hampered by low yields and high costs due to product inhibition of enzyme activity. mdpi.comencyclopedia.pub Fermentative production using metabolically engineered microorganisms offers a promising path to efficient and scalable L-cysteine production from renewable feedstocks like glucose. mdpi.comwacker.com
Microbial Fermentation Processes for L-Cysteine Biosynthesis
The direct fermentative production of L-cysteine from simple carbon sources like glucose has become feasible through advancements in synthetic biology and metabolic engineering. mdpi.com This approach allows for the cultivation of microorganisms in controlled bioreactors to convert these feedstocks into L-cysteine. wacker.com The produced L-cysteine is then released into the fermentation broth, from which it can be purified. wacker.com Often, the L-cysteine produced in the broth readily oxidizes to form the dimer L-cystine, which can then be reduced back to L-cysteine through electrolysis. wacker.com
Escherichia coli and Corynebacterium glutamicum are the two most extensively studied and utilized microorganisms for the fermentative production of L-cysteine. mdpi.com E. coli is favored for its rapid growth rate and the availability of advanced genetic engineering tools. mdpi.com C. glutamicum is a non-pathogenic, food-grade microorganism with a long history of use in industrial amino acid production and well-developed fermentation technology. mdpi.comnih.govresearchgate.net
Both microorganisms can naturally synthesize L-cysteine, but their wild-type strains produce negligible amounts due to strict metabolic regulation. mdpi.comnih.gov Therefore, significant strain optimization through metabolic engineering is required to develop efficient L-cysteine producers. researchgate.net For instance, a harmless strain of E. coli has been metabolically optimized for maximum efficiency in L-cysteine production without the need for antibiotics. wacker.com
The core of developing high-yield microbial strains for L-cysteine production lies in the application of metabolic engineering strategies. These strategies aim to redirect the flow of central metabolites towards the L-cysteine biosynthesis pathway, eliminate competing pathways, and overcome the cell's natural regulatory mechanisms that limit production. nih.govacs.org A combination of enhancing biosynthesis, weakening degradation, and exploiting export systems is a common and effective approach. researchgate.netnih.gov
In microorganisms like E. coli and C. glutamicum, L-cysteine is synthesized from the precursor L-serine. mdpi.comresearchgate.net L-serine itself is derived from the glycolytic intermediate 3-phosphoglycerate (B1209933) through a three-step enzymatic reaction. mdpi.comencyclopedia.pub The L-serine is then converted to O-acetyl-L-serine (OAS) by the enzyme serine O-acetyltransferase (SAT), encoded by the cysE gene. mdpi.comresearchgate.net Finally, OAS is converted to L-cysteine by O-acetyl-L-serine sulfhydrylase, encoded by the cysK gene. mdpi.comresearchgate.net
A key strategy for increasing L-cysteine production is to enhance the L-serine biosynthetic pathway. mdpi.comnih.gov This can be achieved by overexpressing the genes involved in L-serine synthesis, such as serA, serB, and serC. mdpi.comacs.org For example, overexpressing these genes in E. coli led to a significant increase in L-serine and subsequently L-cysteine production. mdpi.com
Another critical point of regulation is the enzyme serine acetyltransferase (SAT), which is subject to feedback inhibition by L-cysteine. mdpi.comnih.gov To overcome this, feedback-insensitive SAT enzymes are often used. This can be accomplished by introducing mutations into the native cysE gene or by expressing heterologous SAT enzymes from other organisms, such as Arabidopsis thaliana, that are naturally less sensitive to feedback inhibition. mdpi.comnih.gov Overexpression of a mutant cysE gene in C. glutamicum was a crucial step in enabling L-cysteine production. nih.gov
The sulfur for L-cysteine synthesis is assimilated from the environment. The thiosulfate (B1220275) assimilation pathway is often preferred over the sulfate (B86663) assimilation pathway as it is more energy-efficient. mdpi.comresearchgate.net Enhancing the expression of genes involved in thiosulfate transport and assimilation, such as cysU, cysW, cysA, and sbp, can improve the supply of sulfide (B99878) for L-cysteine synthesis. mdpi.comencyclopedia.pub
The reverse transsulfuration pathway, which synthesizes L-cysteine from L-methionine, is another potential route for production and has been observed in various microorganisms, including Saccharomyces cerevisiae. mdpi.comencyclopedia.pubfrontiersin.org This pathway involves the conversion of homocysteine to cysteine. nih.gov
Table 1: Genetic Engineering Strategies for Enhancing L-Cysteine Biosynthesis
| Strategy | Target Gene(s) | Organism(s) | Effect | Reference(s) |
|---|---|---|---|---|
| Enhance L-serine supply | serA, serB, serC | E. coli, C. glutamicum | Increased precursor availability for L-cysteine synthesis. | mdpi.com, nih.gov, acs.org |
| Overcome feedback inhibition | cysE (mutant or heterologous) | E. coli, C. glutamicum | Desensitized serine acetyltransferase to L-cysteine inhibition, boosting pathway flux. | mdpi.com, nih.gov |
| Improve sulfur assimilation | cysM, nrdH, cysU, cysW, cysA, sbp | E. coli | Enhanced uptake and conversion of sulfur source (thiosulfate) to sulfide. | mdpi.comencyclopedia.pubacs.org |
| Utilize reverse transsulfuration | CBS, CGL | Saccharomyces cerevisiae | Alternative pathway for L-cysteine synthesis from L-methionine. | mdpi.com, encyclopedia.pub |
Microbial cells tightly control their intracellular L-cysteine concentrations because even low levels can be cytotoxic. mdpi.commicrobialcell.com This homeostasis is maintained through a complex interplay of biosynthesis, degradation, and transport. microbialcell.comfrontiersin.org The intracellular concentration of free cysteine in E. coli is typically maintained at a low level, around 100–200 µM. frontiersin.orgnih.gov
High intracellular concentrations of L-cysteine can be toxic to microbial cells, inhibiting growth and limiting production. mdpi.comnih.gov Therefore, strategies to mitigate this toxicity are essential. As mentioned above, enhancing the export of L-cysteine is a primary strategy. mdpi.comnih.gov
Another significant challenge is the degradation of L-cysteine by the host cell. mdpi.comresearchgate.net L-cysteine can be degraded to pyruvate, ammonia (B1221849), and sulfide by enzymes called L-cysteine desulfhydrases. mdpi.comnih.gov In C. glutamicum, the aecD gene encodes a C-S lyase with this activity, and its disruption has been shown to increase L-cysteine production. mdpi.comnih.gov In E. coli, several proteins, including those encoded by tnaA, malY, cysM, cysK, and yhaM, have been identified as having L-cysteine desulfhydrase activity. acs.org Knocking out these genes is a common strategy to prevent the degradation of the final product and improve yields. mdpi.comresearchgate.netacs.org For instance, disrupting these desulfhydrase genes in E. coli resulted in a 1.8 to 2.3-fold increase in L-cysteine and L-cystine production. mdpi.com
Table 2: Research Findings on L-Cysteine Production in Engineered Microorganisms
| Microorganism | Key Genetic Modifications | L-Cysteine Titer (g/L) | Reference(s) |
|---|---|---|---|
| Escherichia coli | Overexpression of feedback-insensitive cysE and exporter ydeD. | 0.0458 | researchgate.net |
| Escherichia coli | Further modifications based on rational metabolic engineering and modular strategy. | 0.621 | researchgate.net |
| Escherichia coli | Fed-batch fermentation with engineered strain. | 5.1 | researchgate.net |
| Escherichia coli | Combinatorial metabolic engineering, optimization of carbon-sulfur metabolism and cofactor availability. | 12.6 | acs.org, nih.gov |
| Corynebacterium glutamicum | Introduction of a mutant cysE gene from an E. coli mutant. | 0.29 | mdpi.com |
| Corynebacterium glutamicum | Deletion of L-cysteine desulfhydrases and overexpression of native cysE. | 0.0582 | nih.gov |
| Corynebacterium glutamicum | Enhanced L-serine biosynthesis, feedback-insensitive SAT, deletion of desulfhydrases, increased export. | 0.948 | mdpi.com, nih.gov |
| Corynebacterium glutamicum | Development of a bifunctional H₂S₂-responsive genetic circuit. | 5.92 | mdpi.com |
| Corynebacterium glutamicum | Introduction of astaxanthin (B1665798) synthesis and an L-cysteine-dependent genetic switch. | 8.45 | acs.org |
Bioreactor Design and Process Parameters for Fermentative Production
The fermentative production of L-cysteine is a complex biotechnological process requiring precise control over bioreactor conditions to maximize yield and efficiency. Stirred-tank bioreactors are commonly employed, often in a fed-batch or continuous-feed operational mode. mdpi.com This strategy allows for the controlled addition of nutrients, preventing substrate inhibition and maintaining optimal metabolic activity of the production microorganism, which is often a genetically engineered strain of Escherichia coli or Corynebacterium glutamicum. mdpi.comacs.orgnih.gov
Process engineering is crucial for creating an industrially viable fermentation process. mdpi.com Key parameters are meticulously controlled to enhance the metabolic flux towards L-cysteine synthesis. These include the management of carbon and sulfur sources, pH, temperature, and dissolved oxygen. mdpi.comgoogle.com For instance, fed-batch fermentation in a 5-L bioreactor using an engineered E. coli strain can yield significant quantities of L-cysteine, with production titers reaching over 20 g/L. acs.org The process often involves an initial growth phase followed by a production phase lasting from 2 to 30 hours, during which the microorganism secretes L-cysteine into the culture medium. google.com
Critical process parameters are optimized to create a robust and scalable production system. This includes fine-tuning agitation speed to ensure sufficient mass transfer and oxygen availability without causing excessive shear stress on the cells. acs.org The timing of induction (the point at which gene expression for the production pathway is initiated) is also a critical variable, as is the initial inoculation volume. acs.org
Below is a table summarizing typical process parameters for the fermentative production of L-cysteine in a bioreactor setting.
| Parameter | Optimized Value/Range | Rationale & Significance |
| Bioreactor Type | Stirred-Tank Bioreactor | Provides efficient mixing, mass transfer, and aeration for high-density cell cultures. mdpi.com |
| Operation Mode | Fed-Batch | Allows for controlled nutrient feeding, preventing substrate toxicity and sustaining a prolonged production phase. mdpi.comacs.org |
| Temperature | 30-37 °C | Optimal range for mesophilic microorganisms like E. coli to balance enzymatic activity and cell viability. google.comresearchgate.net |
| pH | 5.0 - 8.5 (often controlled around 7.0) | Maintained to ensure optimal function of metabolic enzymes and transport proteins. google.comresearchgate.net |
| Dissolved Oxygen | 1-30% saturation | Aerobic conditions are necessary, but lower oxygen levels (e.g., 1-10%) can be favorable during the production phase. google.com |
| Carbon Source | Glucose, Glycerol | Fed into the bioreactor to provide energy and carbon backbones for amino acid synthesis. Concentration is kept low to avoid overflow metabolism. acs.orggoogle.comresearchgate.net |
| Sulfur Source | Thiosulfate | An energy-efficient sulfur source for the biosynthesis of cysteine. mdpi.comacs.orggoogle.com |
| Iron (Fe) Concentration | < 8 mg/L | Controlled at low levels to manage the fractions of L-cysteine, L-cystine, and thiazolidine (B150603) in the medium. google.comresearchgate.net |
| Agitation Speed | ~700 rpm (in a 5-L bioreactor) | Optimized to maximize mass transfer and oxygen availability while minimizing cell damage from shear stress. acs.org |
Enzymatic Synthesis Routes (e.g., Asymmetric Hydrolysis of DL-2-amino-Δ2-thiazoline-4-carboxylic acid)
An established biotechnological route for producing L-cysteine is the enzymatic asymmetric hydrolysis of a synthetic substrate, DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC). nih.govresearchgate.net This method utilizes whole-cell biocatalysis, typically with microorganisms from the genus Pseudomonas, which possess the necessary enzymatic machinery. mdpi.comencyclopedia.pubnih.gov The process is valued as an alternative to extraction from animal hair. encyclopedia.pubmdpi.com
The conversion of DL-ATC to L-cysteine is a sophisticated three-step enzymatic cascade that ensures the production of the desired L-enantiomer from the racemic starting material. mdpi.comencyclopedia.pubmdpi.comasm.org
Racemization: The process begins with the enzymatic racemization of D-ATC into L-ATC, catalyzed by an enzyme known as ATC racemase. This step is crucial as it allows for the theoretical complete conversion of the racemic DL-ATC mixture into the desired L-cysteine product. asm.org
Hydrolysis (Ring-Opening): The L-ATC isomer then undergoes a ring-opening hydrolysis reaction. This is catalyzed by L-ATC hydrolase, which opens the thiazoline (B8809763) ring to form the intermediate N-carbamoyl-L-cysteine (L-NCC). encyclopedia.pubmdpi.comasm.org
Final Hydrolysis: In the final step, the intermediate L-NCC is hydrolyzed by S-carbamoyl-L-cysteine amidohydrolase (also referred to as N-carbamyl-L-cysteine amidohydrolase). This enzyme cleaves L-NCC to yield the final product, L-cysteine, along with carbon dioxide and ammonia as byproducts. mdpi.comencyclopedia.pub
The enzymes central to this bioconversion are summarized in the table below.
| Enzyme | Gene (in Pseudomonas sp.) | Function |
| ATC Racemase | N/A | Converts D-2-amino-Δ2-thiazoline-4-carboxylic acid (D-ATC) to L-ATC. asm.org |
| L-ATC Hydrolase | atcB | Catalyzes the ring-opening of L-ATC to form N-carbamyl-L-cysteine (L-NCC). encyclopedia.pubasm.org |
| S-carbamoyl-L-cysteine amidohydrolase | atcC | Hydrolyzes L-NCC to produce L-cysteine, CO2, and ammonia. encyclopedia.pubmdpi.comasm.org |
Advanced Chemical Synthesis and Crystal Growth Techniques
The production of Cysteine monohydrate in its solid, crystalline form is critical for its purification, stability, and application in various fields. Advanced methods are employed to grow large, high-purity single crystals.
Solution Growth Methodologies for Single Crystals
Growing single crystals from a solution is a primary method for obtaining high-quality crystalline materials. These techniques rely on creating a supersaturated solution from which the crystalline solid can precipitate in an orderly fashion.
The Slow Evaporation Solution Technique (SEST) is a conventional and widely used method for growing single crystals, including L-cysteine hydrochloride monohydrate. tandfonline.comicm.edu.pltandfonline.com The process involves dissolving the purified cysteine compound in a suitable solvent, such as double-distilled water, to create a saturated solution at a constant temperature. icm.edu.pliucr.org The solution is typically stirred for several hours to ensure homogeneity. icm.edu.pl
After preparation, the solution is filtered and left undisturbed in a controlled environment, often covered with a perforated lid to slow the rate of evaporation. icm.edu.pliucr.org As the solvent slowly evaporates, the solution becomes supersaturated, leading to spontaneous nucleation and the formation of small seed crystals. icm.edu.pl A defect-free seed crystal can then be selected and suspended in the mother liquor to promote the growth of a larger, single crystal over a period of days or weeks. icm.edu.pl Crystals with dimensions of several millimeters can be harvested using this technique. tandfonline.comicm.edu.pl
For applications requiring larger and more perfect crystals, such as in non-linear optics, unidirectional crystal growth methods are superior to conventional techniques like SEST. The Sankaranarayanan-Ramasamy (SR) method is a prominent example of such a technique. iucr.orgresearchgate.net This method is designed to grow bulk single crystals along a specific, predetermined crystallographic direction. iucr.orgnih.gov
The SR method has been successfully used to grow large single crystals of L-cysteine hydrochloride monohydrate, achieving dimensions of up to 60 mm in length and 20 mm in diameter. iucr.orgresearchgate.net A key advantage of the SR method is that it produces crystals with a higher degree of crystalline perfection, often free from macroscopic defects like structural grain boundaries that can be present in crystals grown by SEST. tandfonline.comiucr.orgresearchgate.net Furthermore, the growth rate can be significantly higher than in conventional methods. nih.gov
Doping Strategies for Modified Crystalline Materials (e.g., Transition Metal Doping)
The properties of crystalline materials can be intentionally modified through a process called doping, where small, controlled amounts of an impurity are introduced into the crystal lattice. In the case of L-cysteine hydrochloride monohydrate, doping with transition metal ions is a strategy used to enhance specific characteristics, particularly its non-linear optical (NLO) properties. tandfonline.comtandfonline.com
The sulfhydryl (–SH) group in cysteine has a high affinity for transition metals, facilitating their incorporation into the crystal structure. tandfonline.comworldwidejournals.com Doping is achieved by adding a salt of the transition metal (e.g., zinc chloride or cadmium chloride) to the growth solution. tandfonline.comnih.gov Studies have shown that doping with metals like zinc (Zn²⁺) and cadmium (Cd²⁺) can significantly improve the second harmonic generation (SHG) efficiency of the crystal, a key metric for NLO materials. tandfonline.comtandfonline.comnih.gov For example, Zn²⁺-doped L-cysteine hydrochloride monohydrate has demonstrated an SHG efficiency 1.6 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). tandfonline.comtandfonline.com
The table below summarizes findings on doping L-cysteine hydrochloride monohydrate crystals with transition metals.
| Dopant Ion | Effect on Crystal Properties | SHG Efficiency (relative to KDP) |
| Zinc (Zn²⁺) | Improves crystalline perfection and thermal stability. Enhances non-linear optical response. tandfonline.comtandfonline.com | 1.3 to 1.6 times that of KDP. tandfonline.comworldwidejournals.com |
| Cadmium (Cd²⁺) | Increases optical transparency and enhances non-linear optical properties. nih.gov | 1.35 times that of KDP. nih.gov |
| Manganese (Mn²⁺) | Influences optical transparency and SHG efficiency. | 1.5 times that of KDP. researchgate.net |
Structural and Spectroscopic Characterization Methodologies for Cysteine Monohydrate and Its Complexes
X-ray Diffraction Analysis
X-ray diffraction (XRD) techniques are indispensable for determining the crystal structure, identifying crystalline phases, and assessing the quality of crystalline materials.
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystal. For L-cysteine hydrochloride monohydrate, SCXRD analysis has revealed that it crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. iucr.orgicm.edu.plasianpubs.orgresearchgate.net This non-centrosymmetric nature is a prerequisite for second-order nonlinear optical (NLO) properties. iucr.orgscielo.br
The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision. While slight variations exist between different studies, the reported values are generally in good agreement.
Table 1: Reported Lattice Parameters for L-Cysteine Hydrochloride Monohydrate
| a (Å) | b (Å) | c (Å) | Crystal System | Space Group | Source(s) |
|---|---|---|---|---|---|
| 19.480 | 7.120 | 5.520 | Orthorhombic | P2₁2₁2₁ | iucr.org |
| 5.4588 | 7.1570 | 19.389 | Orthorhombic | P2₁2₁2₁ | iucr.org |
It is important to distinguish L-cysteine hydrochloride monohydrate from the similarly named L-cystine hydrochloride, which crystallizes in a different system (monoclinic). iucr.org The unit cell of L-cysteine hydrochloride monohydrate contains four molecules. iucr.org
For L-cysteine hydrochloride monohydrate, the PXRD patterns have been recorded and the peaks indexed, confirming the orthorhombic crystal system identified by SCXRD. icm.edu.plscielo.br The sharp, well-defined peaks in the diffractograms indicate a high degree of crystallinity in the synthesized materials. spectroscopyonline.com PXRD is also crucial for confirming the phase of grown crystals, including those doped with other substances, ensuring that the fundamental crystal structure is maintained. nih.govworldwidejournals.com The consistency between PXRD and SCXRD results provides a high level of confidence in the structural determination. scielo.br
High-Resolution X-ray Diffraction (HRXRD) is a powerful, non-destructive technique used to evaluate the crystalline perfection of single crystals. By analyzing the shape and width of the diffraction curve (rocking curve), information about defects such as structural grain boundaries, dislocations, and mosaicity can be obtained. iucr.orgresearchgate.net
Studies on L-cysteine hydrochloride monohydrate crystals have utilized HRXRD to assess their quality. The diffraction curves of high-quality crystals typically exhibit a single, sharp peak, indicating they are free from macroscopic defects like structural grain boundaries. iucr.orgresearchgate.net This high degree of crystalline perfection is essential for applications in fields like nonlinear optics. iucr.orgnih.gov HRXRD has also been employed to compare the quality of crystals grown by different methods, demonstrating that techniques like unidirectional growth can produce crystals with superior perfection compared to conventional slow evaporation methods. nih.gov Furthermore, HRXRD can confirm the incorporation of dopants into the crystal lattice by observing subtle changes in the diffraction profile. worldwidejournals.com
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the chemical environment, bonding, and structure of a compound, making them invaluable for functional group identification and structural elucidation. lu.se
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. lu.se The resulting spectrum provides a molecular fingerprint, allowing for the identification of functional groups present in the compound. icm.edu.plresearchgate.net
In the analysis of L-cysteine hydrochloride monohydrate, FTIR spectroscopy has been instrumental in confirming the presence of all expected functional groups. asianpubs.orgworldwidejournals.com The spectrum shows characteristic absorption bands corresponding to the various vibrational modes of the molecule.
Table 2: Key FTIR Vibrational Assignments for L-Cysteine Hydrochloride Monohydrate
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
|---|---|---|
| ~3422 | Free N-H stretching | researchgate.net |
| ~3000 | Broad, O-H stretching (carboxylic acid) & C-H stretching | researchgate.net |
| ~2927 | C-H stretching | worldwidejournals.com |
| ~2600-2520 | S-H stretching (thiol group) | researchgate.netacs.org |
| ~1736-1743 | C=O stretching (carbonyl of carboxylic acid) | worldwidejournals.comresearchgate.net |
| ~1600-1500 | NH₃⁺ bending | researchgate.net |
| ~1500-1400 | O-H in-plane bending & C-H bending | researchgate.net |
| ~1200 | C-O stretching | researchgate.net |
FTIR studies are also sensitive to the incorporation of dopants. For instance, in zinc-doped L-cysteine hydrochloride monohydrate, shifts in the S-H and C-S stretching frequencies have been observed, indicating that the zinc ion coordinates with the sulfur ligand. worldwidejournals.com This demonstrates the utility of FTIR in studying the interaction between the host molecule and dopants.
Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. lu.se It provides information on molecular vibrations, particularly those involving non-polar bonds, which may be weak or absent in FTIR spectra. acs.org FT-Raman spectroscopy utilizes a near-infrared laser, which minimizes fluorescence issues common with some samples. iucr.org
FT-Raman analysis of L-cysteine hydrochloride monohydrate has been used to study its vibrational modes and confirm its structure. iucr.orgresearchgate.net The technique is particularly effective for identifying vibrations involving the sulfur atom.
Table 3: Key FT-Raman Vibrational Assignments for L-Cysteine Hydrochloride Monohydrate
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
|---|---|---|
| ~2565 | S-H stretching | iucr.org |
| ~988 | C-C stretching | iucr.org |
| ~682 | C-S stretching (aliphatic) | iucr.org |
| ~524 | S-S stretching (disulfide, if present) | iucr.org |
The Raman spectrum provides a detailed picture of the molecule's vibrational framework. The S-H stretching vibration is a key marker for the thiol group, typically appearing in the 2500-2600 cm⁻¹ region. myfoodresearch.com The C-S stretching and S-S disulfide bond vibrations (if formed through oxidation) also give rise to characteristic Raman bands. iucr.orgmyfoodresearch.com The low-frequency region of the Raman spectrum can provide information about lattice vibrations, which are collective motions of the molecules in the crystal. iucr.orgresearchgate.net Both FTIR and Raman analyses are crucial for confirming the existence of all possible vibrational modes within the host molecule, providing a comprehensive understanding of its structural and bonding characteristics. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for determining the optical properties of cysteine monohydrate and its complexes. This method measures the absorption of UV or visible light by a sample, providing insights into its electronic transitions and optical band gap.
For L-cysteine hydrochloride monohydrate (LCHCM), UV-Vis analysis reveals significant transparency in the visible region, a key characteristic for materials used in nonlinear optical (NLO) applications. icm.edu.pliucr.org The lower cutoff wavelength, which marks the onset of significant absorption, has been reported at various values, including 203 nm, 255 nm, and 328 nm for different cysteine-based crystals. icm.edu.plresearchgate.netjocpr.com This variation can be attributed to the specific complex and the presence of different functional groups.
A primary parameter derived from UV-Vis spectra is the optical band gap (Eg), which is the energy required to excite an electron from the valence band to the conduction band. A large band gap is indicative of the material's transparency and dielectric behavior, which are important for applications like second harmonic generation. icm.edu.pl The optical band gap for L-cysteine hydrochloride monohydrate has been calculated to be approximately 3.8 eV to 4.80 eV. icm.edu.plresearchgate.net For sodium hydrogen L-cysteine monohydrate (SHCM), a wider band gap of 5.05 eV has been reported. jocpr.comjocpr.com
The absorption coefficient (α) can be calculated from the transmittance data, and a Tauc plot of (αhν)² versus photon energy (hν) is used to determine the optical band gap. icm.edu.pl Other optical constants, such as the refractive index (n), extinction coefficient (K), and both the real (εr) and imaginary (εi) parts of the dielectric constant, can also be determined from the UV-Vis spectrum. icm.edu.pl These parameters are essential for understanding the material's potential in optoelectronic devices. icm.edu.pljocpr.com
| Compound | Lower Cutoff Wavelength (nm) | Optical Band Gap (eV) | Reference |
|---|---|---|---|
| L-cysteine hydrochloride monohydrate | 203, 255 | 3.8, 4.80 | icm.edu.plresearchgate.net |
| Sodium hydrogen L-cysteine monohydrate | 328 | 5.05 | jocpr.comjocpr.com |
| l-cysteine cadmium chloride | 244 | 3.77 | researchgate.net |
Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes and Biomolecule-Water Interactions
Terahertz (THz) spectroscopy is a powerful tool for investigating the low-frequency vibrational modes in biomolecules, which are often associated with collective motions of the molecular skeleton and intermolecular interactions, such as hydrogen bonds. nih.govmdpi.com This technique is particularly sensitive to the dynamics of water molecules and their interactions with biomolecules, making it ideal for studying hydrated crystals like this compound. spectroscopyonline.comacs.org
Studies on L-cysteine hydrochloride and its monohydrate (LCHM) using THz time-domain spectroscopy (THz-TDS) have revealed that both forms exhibit similar absorption spectra, with characteristic peaks around 1.15, 1.76, and 2.40 THz. spectroscopyonline.com This similarity is somewhat unexpected, as the presence of water of crystallization typically leads to significant spectral differences. spectroscopyonline.com However, density functional theory (DFT) calculations suggest that in LCHM, the van der Waals interactions are dominant over the hydrogen bonds formed by the water molecule. spectroscopyonline.com This leads to a mixed interaction that masks the distinct spectral signature of the hydration water. spectroscopyonline.com
The intensity of the characteristic peaks in the THz spectrum of LCHM is higher than that of the anhydrous form, which has been attributed to its higher molecular polarity. spectroscopyonline.com The timescales for the dynamics of water molecules influenced by a biomolecule fall within the terahertz frequency range, making THz spectroscopy a sensitive probe of the hydration shell. spectroscopyonline.comacs.org
The low-frequency vibrations observed in the THz spectra of amino acids like cysteine are related to intermolecular and phonon modes. researchgate.net For instance, in L-cysteine, Raman peaks observed at low frequencies (e.g., around 200 cm⁻¹) are attributed to lattice vibrations. iucr.org The distinct THz characteristics of L-cysteine and its hydrochloride monohydrate are a result of their different collective molecular vibrations, with intermolecular hydrogen bonds playing a critical role in their far-infrared terahertz response. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the elucidation of the molecular structure of this compound and its complexes in solution and the solid state. asianpubs.orgrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the confirmation of functional groups and the determination of molecular conformation. asianpubs.orgcdnsciencepub.com
In the ¹H NMR spectrum of L-cysteine hydrochloride monohydrate in D₂O, distinct peaks corresponding to the different protons in the molecule are observed. For example, chemical shifts have been reported around 4.35 ppm for the α-proton (CH), and between 3.12 and 3.18 ppm for the β-protons (CH₂). chemicalbook.com
The ¹³C NMR spectrum of L-cysteine hydrochloride monohydrate provides confirmation of the carbon framework. asianpubs.org Peaks are typically observed for the carboxyl group (COO⁻) at around 170 ppm, the α-carbon (CH) at approximately 54.35 ppm, and the β-carbon (CH₂) at about 23.87 ppm. asianpubs.org These chemical shifts are consistent with the known structure of the amino acid.
Solid-state NMR (SS-NMR) is particularly useful for characterizing the crystalline form of this compound. rsc.org SS-NMR studies, in conjunction with computational methods like GIPAW (Gauge-Including Projector Augmented Wave), have been used to refine the assignment of chemical shifts and to identify errors in previously reported experimental data for L-cysteine. rsc.org For instance, a reassignment of the C2' and C3' signals in the ¹³C SS-NMR spectrum of L-cysteine was made based on such combined experimental and theoretical work. rsc.org Furthermore, NMR has been employed to study the complexation of cysteine with metal ions, such as mercury(II), revealing details about the coordination environment and molecular configuration in solution. cdnsciencepub.comosti.gov
| Functional Group | Chemical Shift (ppm) | Reference |
|---|---|---|
| COO⁻ | 170 | asianpubs.org |
| CH | 54.35 | asianpubs.org |
| CH₂ | 23.87 | asianpubs.org |
Thermal Analysis Techniques
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Thermal Stability
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are fundamental techniques for assessing the thermal stability of this compound and its complexes. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material.
For L-cysteine hydrochloride monohydrate (LCHCM), TGA/DTA studies have shown that the material is stable up to a certain temperature, beyond which it undergoes decomposition. icm.edu.pl One study reported that LCHCM is stable up to 108.7°C. icm.edu.pl The TGA curve typically shows an initial weight loss corresponding to the removal of the water of hydration. jocpr.com For sodium hydrogen L-cysteine monohydrate (SHCM), this loss of water is observed around 149.89°C. jocpr.com This is followed by one or more stages of decomposition at higher temperatures. For LCHCM, a major weight loss occurs with an exothermic peak in the DTA curve around 219.2°C, which is identified as the melting and decomposition point. icm.edu.pl In the case of SHCM, the major decomposition occurs at approximately 249.03°C. jocpr.com The sharpness of the exothermic or endothermic peaks in the DTA curve can indicate the degree of crystallinity of the material. scielo.br
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions.
DSC analysis of L-cysteine hydrochloride monohydrate (LCHCM) has shown that the material is thermally stable up to a certain temperature, with no endothermic transitions observed below 212°C in one study. icm.edu.pl This indicates that the lattice forces are quite strong. icm.edu.pl For sodium hydrogen L-cysteine monohydrate (SHCM), the DSC curve is smooth up to 250°C, with an endothermic peak at 156.41°C attributed to the removal of lattice water, and a sharp peak at 248.35°C corresponding to the decomposition of the compound. jocpr.com The melting point of SHCM was found to be significantly higher than that of N-acetyl-L-cysteine, suggesting that the addition of sodium nitrate (B79036) enhances the thermal stability. jocpr.com
| Compound | Decomposition Temperature (°C) | Analysis Method | Reference |
|---|---|---|---|
| L-cysteine hydrochloride monohydrate | 108.7 (stable up to), 219.2 (melts/decomposes) | TGA/DTA | icm.edu.pl |
| Sodium hydrogen L-cysteine monohydrate | 249 (stable up to), 248.35 (decomposes) | TGA, DSC | jocpr.com |
Microstructural Imperfection Analysis (e.g., Chemical Etching)
The study of microstructural imperfections, such as dislocations and grain boundaries, is essential for understanding the physical properties and growth mechanisms of crystalline materials. Chemical etching is a simple yet effective technique used to reveal these defects on the crystal surface.
For L-cysteine hydrochloride monohydrate single crystals, chemical etching has been employed to study microstructural imperfections. researchgate.netasianpubs.orgresearchgate.net The patterns formed by the etchant on the crystal surface can provide information about the growth mechanism. For instance, the observation of certain etch patterns on L-cysteine hydrochloride monohydrate crystals suggests that their growth occurs via a two-dimensional layer growth mechanism. asianpubs.org The quality and perfection of the crystal are important for its applications, particularly in nonlinear optics, as defects can affect the material's performance. High-resolution X-ray diffractometry has also been used to evaluate the crystalline perfection, confirming that crystals grown by specific methods can be free from macroscopic defects like structural grain boundaries. iucr.org
Biochemical and Mechanistic Roles of Cysteine Monohydrate in Biological Systems
Cysteine as a Precursor in Biosynthetic Pathways
Cysteine serves as a fundamental building block for a host of vital biomolecules. Its sulfur atom is a key contributor to the synthesis of antioxidants, signaling molecules, and essential cofactors that are indispensable for cellular life. nih.gov
Glutathione (B108866) Synthesis and Redox Balance Mechanisms
Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), often referred to as the body's master antioxidant. etprotein.cometprotein.com The synthesis of glutathione occurs in two ATP-dependent steps within the cytosol:
Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. etprotein.comnih.gov
Addition of glycine: Glutathione synthetase (GS) then adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione. etprotein.comresearchgate.net
The thiol group (-SH) of the cysteine residue in glutathione is responsible for its potent antioxidant properties, enabling it to neutralize reactive oxygen species (ROS) and free radicals, thereby protecting cellular components from oxidative damage. etprotein.com The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of cellular redox status. etprotein.com Through its role in glutathione synthesis, cysteine is central to detoxification processes and the maintenance of the cellular redox environment. etprotein.com
Hydrogen Sulfide (B99878) (H2S) Production and Signaling Pathways
Cysteine is the primary substrate for the endogenous production of hydrogen sulfide (H2S), a gaseous signaling molecule with diverse physiological roles, including neuromodulation, vasodilation, and cytoprotection. frontiersin.orgnih.gov H2S is synthesized from L-cysteine through the action of several key enzymes:
Cystathionine β-synthase (CBS): This enzyme can produce H2S from cysteine, particularly in the nervous system. researchgate.netrsc.org
Cystathionine γ-lyase (CSE): Predominantly found in the cardiovascular system and liver, CSE catalyzes the conversion of cysteine to H2S. researchgate.netrsc.org
3-Mercaptopyruvate Sulfurtransferase (3-MST): In conjunction with cysteine aminotransferase (CAT), 3-MST produces H2S from cysteine in various tissues, including the brain and vascular endothelium. frontiersin.orgresearchgate.net
These enzymatic pathways are crucial for the regulated production of H2S, which then participates in various signaling cascades, often by modifying target proteins through a process called S-sulfhydration. nih.gov
Taurine (B1682933) Biosynthesis
Cysteine is the precursor for the biosynthesis of taurine, an abundant amino sulfonic acid involved in numerous physiological processes such as bile salt conjugation, osmoregulation, and neuromodulation. nih.govresearchgate.net The primary pathway for taurine synthesis involves a series of enzymatic reactions:
Oxidation of Cysteine: Cysteine is first oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO). nih.govresearchgate.net
Decarboxylation: Cysteine sulfinic acid is then decarboxylated by cysteine sulfinate decarboxylase (CSD) to form hypotaurine (B1206854). researchgate.netnih.gov
Oxidation to Taurine: Finally, hypotaurine is oxidized to taurine. nih.govresearchgate.net While the specific enzyme for this final step is not fully characterized, it is a crucial reaction in completing the synthesis. nih.gov
The availability of cysteine can be a limiting factor in taurine production, highlighting another critical metabolic role for this sulfur-containing amino acid. nih.gov
Synthesis of Essential Metabolites (e.g., Methionine, Thiamine (B1217682), Biotin (B1667282), Coenzyme A, Fe/S Clusters)
Cysteine is a central hub in sulfur metabolism, providing the sulfur atom for the synthesis of several essential metabolites.
Methionine: In the transsulfuration pathway, cysteine can be synthesized from methionine. Conversely, this pathway is reversible, and the sulfur from cysteine can be utilized in metabolic processes related to methionine. nih.govresearchgate.net
Coenzyme A (CoA): The biosynthesis of Coenzyme A, a vital cofactor in numerous metabolic reactions including the synthesis and oxidation of fatty acids, requires cysteine. wikipedia.orgnih.gov The pathway involves the addition of a cysteine moiety to 4'-phosphopantothenate. wikipedia.orgrug.nl
Iron-Sulfur (Fe/S) Clusters: Cysteine serves as the primary sulfur donor for the assembly of iron-sulfur clusters. wikipedia.orgnih.gov These clusters are fundamental cofactors in a wide range of proteins involved in electron transport, metabolic catalysis, and gene regulation. The enzyme cysteine desulfurase mobilizes sulfur from cysteine for Fe-S cluster biogenesis. nih.govasm.org
Thiamine and Biotin: Cysteine is also a precursor for the sulfur-containing vitamins thiamine (Vitamin B1) and biotin (Vitamin B7), which are essential coenzymes in carbohydrate, fat, and protein metabolism. creative-peptides.com
| Essential Metabolite | Role of Cysteine | Key Enzymes/Pathways Involved |
| Glutathione | Rate-limiting precursor | Glutamate-cysteine ligase, Glutathione synthetase |
| Hydrogen Sulfide (H2S) | Primary substrate | Cystathionine β-synthase, Cystathionine γ-lyase, 3-Mercaptopyruvate Sulfurtransferase |
| Taurine | Precursor | Cysteine dioxygenase, Cysteine sulfinate decarboxylase |
| Coenzyme A | Provides the thiol group | Phosphopantothenoylcysteine synthetase |
| Iron-Sulfur (Fe/S) Clusters | Sulfur donor | Cysteine desulfurase |
| Methionine | Interconversion via transsulfuration pathway | Cystathionine β-synthase, Cystathionine γ-lyase |
| Thiamine & Biotin | Sulfur donor | Involved in the biosynthesis of the thiazole (B1198619) ring of thiamine and the thiophene (B33073) ring of biotin. |
Role in Protein Structure and Function
The unique chemical properties of cysteine's side chain, specifically its thiol group, play a critical role in defining the structure and function of proteins.
Disulfide Bond Formation and Protein Folding Mechanisms
The sulfhydryl group of a cysteine residue can be oxidized to form a disulfide bond (-S-S-) with another cysteine residue. wikipedia.org These covalent cross-links are crucial for the folding, stability, and function of many proteins, particularly those secreted from cells. acs.orgrsc.org
The formation of disulfide bonds occurs in the endoplasmic reticulum (ER), an oxidizing environment that favors this reaction. nih.gov The process is catalyzed and regulated by a family of enzymes known as protein disulfide isomerases (PDIs). wikipedia.orgnih.gov Disulfide bonds contribute to protein stability by decreasing the entropy of the unfolded state. acs.org
The correct pairing of cysteine residues is essential for achieving the native three-dimensional structure of a protein. Incorrect disulfide bond formation can lead to misfolded, non-functional proteins. nih.gov The process of disulfide bond formation can be complex, sometimes involving the formation of non-native disulfide bonds as intermediates that are subsequently rearranged to their correct native configuration. nih.gov
| Feature of Disulfide Bonds | Description |
| Formation | Oxidation of two cysteine sulfhydryl groups to form a covalent disulfide (-S-S-) bond. |
| Location | Primarily in secreted and membrane proteins within the oxidizing environment of the endoplasmic reticulum. |
| Function | Stabilize the tertiary and quaternary structures of proteins. |
| Enzymatic Control | Catalyzed and proofread by protein disulfide isomerases (PDIs). |
| Impact on Folding | Reduces the conformational entropy of the unfolded state, thus stabilizing the native structure. |
Contribution to Protein Stability and Rigidity
The thiol side chain of cysteine is a key contributor to the structural integrity of many proteins. wikipedia.org Through an oxidation reaction, the sulfhydryl groups (-SH) of two cysteine residues can form a covalent disulfide bond (-S-S-), creating a molecule known as cystine. wikipedia.orgquora.com These disulfide bonds act as intramolecular or intermolecular crosslinks, which are crucial for establishing and maintaining the three-dimensional tertiary and quaternary structures of proteins. wikipedia.orgnbinno.comnih.gov
This crosslinking significantly enhances the rigidity and stability of the protein architecture. wikipedia.org By locking the polypeptide chain into a specific conformation, disulfide bonds make proteins less susceptible to denaturation from heat and more resistant to degradation by proteases. wikipedia.orgquora.com This increased stability is particularly important for proteins that are secreted from the cell into the more oxidative extracellular environment, where such bonds are more stable. wikipedia.orgquora.com A classic example is insulin, where two separate polypeptide chains are held together by disulfide bonds to form the functional hormone. wikipedia.org
| Feature | Contribution of Cysteine Residues |
| Bond Type | Covalent Disulfide Bond (-S-S-) |
| Formation | Oxidation of two thiol (-SH) groups |
| Structural Impact | Stabilizes tertiary and quaternary protein structures wikipedia.orgnbinno.comnih.gov |
| Functional Impact | Increases protein rigidity and resistance to denaturation and proteolysis wikipedia.orgquora.com |
| Typical Location | Extracellular and secreted proteins wikipedia.org |
Mechanistic Aspects of Redox Activity
Thiol-disulfide exchange is a fundamental reaction involving cysteine residues that allows for the formation, reduction, and rearrangement of disulfide bonds. nih.gov The reaction mechanism is an SN2 nucleophilic displacement. nih.govresearchgate.net It is initiated when a deprotonated cysteine, known as a thiolate anion (RS⁻), acts as a nucleophile and attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R''). nih.govyoutube.com This attack breaks the existing disulfide bond, forming a new, mixed disulfide (R-S-S-R') and releasing a new thiolate anion (R''S⁻). nih.gov
The reactivity of the cysteine thiol group is highly dependent on its pKa, and the reaction is generally accelerated in neutral to alkaline conditions which favor the formation of the more reactive thiolate species. nih.gov This process is critical in protein folding, where enzymes like protein disulfide isomerases (PDI) catalyze the correct formation of disulfide bonds through a series of thiol-disulfide exchange reactions. nih.govacs.org These enzymes typically possess a Cys-X-X-Cys active site motif that facilitates the exchange process. nih.gov
| Parameter | Description |
| Reaction Type | SN2 Nucleophilic Substitution nih.govresearchgate.net |
| Reacting Species | Thiolate anion (RS⁻) attacks a disulfide bond (R'-S-S-R'') nih.gov |
| Key Enzyme Family | Protein Disulfide Isomerases (PDI) nih.gov |
| Catalytic Motif | Often involves a Cys-X-X-Cys active site nih.gov |
| Influencing Factors | pH (reaction is faster at neutral to alkaline pH), pKa of the thiol, local environment nih.govresearchgate.net |
While cysteine is a well-known precursor to the major intracellular antioxidant glutathione, its thiol group also participates directly in other critical antioxidant systems. nbinno.comnih.govlumitylife.co.uk Cysteine residues are central to the function of the thioredoxin (Trx) and peroxiredoxin (PRX) systems, which play a vital role in cellular defense against oxidative stress. mdpi.com
Peroxiredoxins are antioxidant enzymes that contain highly reactive cysteine residues in their active sites. mdpi.com These cysteines directly reduce harmful peroxides, such as hydrogen peroxide. In this process, the active site cysteine is oxidized. The thioredoxin system, which includes the protein thioredoxin and the enzyme thioredoxin reductase, is then responsible for reducing the oxidized peroxiredoxin, regenerating its antioxidant capacity. mdpi.com This redox relay, mediated by cysteine thiols, is a fundamental mechanism for protecting cellular components from oxidative damage and for propagating redox signals within the cell. mdpi.comfrontiersin.org
Enzymatic Interactions and Catalytic Roles
The thiol group of cysteine is a potent nucleophile, a property that is exploited in the active sites of numerous enzymes. wikipedia.org Cysteine proteases, for example, utilize an active site cysteine to catalyze the hydrolysis of peptide bonds in proteins. libretexts.orgebi.ac.uk The catalytic mechanism often involves a "catalytic triad" of amino acids, typically consisting of cysteine, histidine, and an aspartate or asparagine residue. libretexts.orgebi.ac.uk
Within the enzyme's active site, the microenvironment lowers the pKa of the cysteine's thiol group, promoting its deprotonation to the more reactive thiolate anion. wfu.edu The histidine residue acts as a general base, accepting a proton from the cysteine thiol to enhance its nucleophilicity. libretexts.org This activated thiolate then attacks the carbonyl carbon of the substrate's peptide bond, forming a transient covalent thioester intermediate. libretexts.org Subsequent hydrolysis of this intermediate by a water molecule releases the cleaved peptide and regenerates the enzyme for another catalytic cycle. libretexts.org Other enzymes, such as peptidylarginine deiminase, also use a cysteine nucleophile to initiate their catalytic reactions on different substrates. nih.gov
Cysteine residues are key targets for the regulation of enzyme activity through post-translational modifications, particularly redox-based modifications. wfu.edu The reversible oxidation of the cysteine thiol group can act as a molecular "switch" that modulates an enzyme's function. wfu.edu For instance, the oxidation of a catalytic cysteine in an enzyme's active site can lead to its inactivation. wfu.eduresearchgate.net This is a common regulatory mechanism for enzymes like protein tyrosine phosphatases. nih.gov
These modifications alter the local environment of the active site. The covalent modification of a negatively charged thiolate anion neutralizes its charge, changing the electrostatic and steric properties of the site and reorganizing nearby non-covalent interactions. nih.gov The extent of oxidation can determine the outcome; for example, in the enzyme Rubisco, milder oxidative conditions lead to reversible inactivation, while more severe oxidation can trigger conformational changes that mark the enzyme for degradation. researchgate.net Conversely, in some cases, such as with the epidermal growth factor receptor (EGFR), oxidation of specific cysteine residues can actually increase kinase activity, demonstrating the diverse regulatory roles of cysteine modifications. nih.gov
Role in Specific Enzyme Systems (e.g., O-acetyl-L-serine sulfhydrylase, serine O-acetyltransferase)
In bacteria and plants, the final steps of L-cysteine biosynthesis are catalyzed by a two-enzyme pathway involving serine O-acetyltransferase (SAT) and O-acetyl-L-serine sulfhydrylase (OASS). nih.gov Serine O-acetyltransferase (EC 2.3.1.30) catalyzes the initial step, which is the O-acetylation of L-serine using acetyl-CoA to form O-acetyl-L-serine (OAS). nih.govwikipedia.org Subsequently, O-acetyl-L-serine sulfhydrylase (EC 2.5.1.47), a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, catalyzes the β-replacement of the acetyl group in OAS with sulfide to produce L-cysteine. nih.govacs.orgnih.gov
Cysteine plays a crucial regulatory role in its own synthesis through feedback inhibition. nih.govnih.gov It acts as an inhibitor of SAT, thereby controlling the rate of the entire biosynthetic pathway. nih.govnih.gov Structural studies of SAT from Escherichia coli in complex with cysteine have revealed that cysteine binds to the L-serine substrate site, effectively blocking the enzyme's activity. nih.gov This feedback mechanism is a key feature of sulfur metabolism regulation. nih.gov In some plant species, different isoforms of SAT exist in various subcellular compartments (cytosol, plastids, and mitochondria), exhibiting different sensitivities to feedback inhibition by L-cysteine. nih.gov For instance, in Arabidopsis, the cytosolic SAT is allosterically inhibited by physiological concentrations of L-cysteine, whereas the plastidic and mitochondrial forms are not, suggesting that the regulation of cysteine biosynthesis varies between cellular compartments. nih.gov
These two enzymes, SAT and OASS, can associate to form a bi-enzyme complex known as the cysteine synthase (CS) complex. nih.gov The formation of this complex is influenced by the C-terminal region of SAT, which is also involved in the feedback inhibition by cysteine. nih.gov While the precise biological advantages of this complex formation are still under investigation, it is known to partially inhibit the activity of the OASS component. nih.gov The complex can be dissociated by the substrate O-acetyl-L-serine, allowing the enzymes to function independently. nih.gov
Cellular Processes in Research Models
Impact on Cell Viability and Proliferation in in vitro Systems
Cysteine is a critical amino acid for cellular proliferation and survival, with its availability significantly influencing cell viability in in vitro models. nih.govmdpi.com Studies have demonstrated that both cysteine and its oxidized disulfide form, cystine, can promote cell proliferation. nih.gov In CaCo-2 cells, for example, the addition of exogenous cysteine or cystine was found to significantly increase cell proliferation, an effect measured by ³H-thymidine incorporation and protein content. nih.gov This proliferative effect was linked to the promotion of cell cycle progression from the G₁ phase to the S phase. nih.gov
The table below summarizes findings from in vitro studies on the impact of cysteine levels on cell viability and proliferation.
| Cell Line | Experimental Condition | Observed Effect | Reference |
| CaCo-2 | Addition of exogenous cysteine or cystine | Increased cell proliferation; promoted progression from G₁ to S phase. | nih.gov |
| CHO Cells | Insufficient cysteine feed | Decreased cell viability and mAb titer; led to oxidative stress, ER stress, and apoptosis. | nih.govnih.gov |
| Human Diploid Fibroblasts | Inhibition of cystine uptake | Reduced intracellular and extracellular cysteine levels, modifying cell growth. | nih.gov |
| Levilactobacillus brevis | Cysteine supplementation | Protected cells from H₂O₂-induced damage. | researchgate.net |
Role in Cell Adhesion and Growth Mechanisms
Cysteine is integral to cell growth mechanisms, primarily through its role in protein synthesis and as a signaling molecule. pharmacyinfoline.com The thiol group of cysteine is essential for forming disulfide bonds, which are critical for the proper three-dimensional structure and function of numerous proteins, including those involved in growth and adhesion. pharmacyinfoline.commdpi.com Recent research has identified cysteine as a key activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth. eurekalert.org In yeast models, the protein Pib2 senses cysteine, and their binding activates TORC1, which in turn stimulates protein and lipid synthesis, promoting cell proliferation. eurekalert.org
Cysteine and its derivatives have also been shown to modulate cell adhesion, although the effects can vary depending on the cell type and context. In a study using G6PD-deficient human U937 monocytes, L-cysteine supplementation in vitro was found to inhibit the expression of several cell adhesion molecules, including ICAM-1 and VCAM-1. researchgate.netnih.gov This suggests a role for cysteine in attenuating inflammatory processes associated with monocyte adhesion. researchgate.net Conversely, the cysteine precursor N-acetyl-cysteine (NAC) has been reported to increase the adhesion properties of epithelial cells in culture. nih.gov This effect was associated with modifications in the assembly of cytoskeletal elements, suggesting that the intracellular balance of thiol groups plays a key role in cell adhesion properties. nih.gov The conjugation of L-cysteine to polymers has also been explored as a strategy to enhance muco- and tissue adhesion, leveraging the ability of its thiol group to form stable disulfide bonds with cysteine-rich proteins in tissues. mdpi.com
The table below details research findings on cysteine's role in cell adhesion and growth.
| Research Model | Key Finding | Mechanism | Reference |
| Yeast (Saccharomyces cerevisiae) | Cysteine activates the TORC1 pathway. | Cysteine is sensed by the Pib2 protein, leading to TORC1 activation and promotion of protein/lipid synthesis and cell proliferation. | eurekalert.org |
| G6PD-deficient U937 Monocytes | L-cysteine supplementation inhibits the expression of cell adhesion molecules (ICAM-1, VCAM-1). | Restores cellular glutathione and attenuates oxidative stress. | researchgate.netnih.gov |
| Epithelial Cells | N-acetyl-cysteine (NAC) increases cell adhesion properties. | Associated with modification of cytoskeletal element assembly. | nih.gov |
| Polymer Conjugates | L-cysteine conjugation enhances tissue adhesion. | The thiol group forms covalent disulfide bonds with tissue proteins (e.g., mucins). | mdpi.com |
Advanced Analytical Methodologies for Cysteine Monohydrate Determination and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its advanced version, UPLC, form the backbone of modern analytical chemistry for amino acid analysis. UPLC, by utilizing smaller particle size columns (typically under 2 µm), operates at higher pressures than conventional HPLC, resulting in significantly faster analysis times and improved resolution. longdom.orgresearchgate.net A UPLC method was developed to separate and quantify cysteine from other amino acids using a Waters Cortecs C18+ column (2.1 × 100 mm, 1.6 µm). longdom.orgresearchgate.net This method employed a gradient mobile phase and UV detection after pre-column derivatization. longdom.orgresearchgate.net
Due to the fact that most amino acids, including cysteine, lack a strong chromophore or fluorophore, derivatization is a critical step to enhance their detection by UV-Vis or fluorescence detectors. jasco-global.comcreative-proteomics.com This chemical modification can be performed either before the chromatographic separation (pre-column) or after (post-column). jasco-global.comchromatographytoday.com
Pre-column derivatization offers several advantages, including a simpler system setup, a wider variety of available reagents, and generally higher sensitivity. jasco-global.comshimadzu.com However, it can sometimes lead to the formation of multiple derivative products or unstable derivatives. Post-column derivatization, while requiring additional hardware like reagent pumps, is easier to automate and avoids the issue of derivatization reagent peaks appearing in the chromatogram. chromatographytoday.com
A variety of reagents are employed to derivatize cysteine, each with its own specific reaction mechanism and detection properties.
Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): This reagent reacts with the primary amino group of cysteine to form a highly fluorescent derivative that can also be detected by UV absorbance. longdom.orgresearchgate.net A UPLC method utilizing pre-column derivatization with FMOC-Cl has been successfully validated for the quantification of cysteine in amino acid formulations. longdom.orgresearchgate.net This method demonstrated good specificity, accuracy, precision, and linearity over a concentration range of 0.1 mg/mL to 0.5 mg/mL. longdom.orgresearchgate.net
2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT): This is a highly selective and specific reagent for derivatizing thiol groups. akjournals.commdpi.comresearchgate.net It reacts rapidly with the sulfhydryl group of cysteine under mild conditions to form a stable 2-S-quinolinium derivative with a strong UV absorption maximum around 355 nm. akjournals.commdpi.comnih.gov This allows for the sensitive determination of cysteine in biological fluids like plasma and urine. akjournals.com
Ninhydrin (B49086): A classic reagent for amino acid analysis, ninhydrin reacts with the primary amino group of cysteine to produce a deep purple-colored compound known as Ruhemann's purple, which is detected photometrically. europa.eumdpi.com This reaction is commonly used in post-column derivatization systems coupled with ion-exchange chromatography. europa.eu193.16.218 The reaction conditions, such as pH and temperature, must be carefully controlled to ensure complete reaction and accurate quantification. 193.16.218
Other derivatization reagents used for amino acids, and potentially applicable to cysteine, include o-phthaldialdehyde (OPA), phenyl isothiocyanate (PITC), and dansyl chloride. mdpi.comgoogle.com
| Derivatization Reagent | Target Functional Group | Typical Detection Method | Key Features |
|---|---|---|---|
| Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Primary Amine | Fluorescence, UV | Forms highly fluorescent and UV-active derivatives. longdom.orgresearchgate.net |
| 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) | Thiol (Sulfhydryl) | UV | Highly specific for thiols, forms stable derivatives with strong UV absorbance. akjournals.commdpi.comresearchgate.net |
| Ninhydrin | Primary Amine | Photometric (Visible) | Classic reagent for post-column derivatization, produces a colored product. europa.eumdpi.com193.16.218 |
The inherent instability of cysteine's sulfhydryl group, which is prone to oxidation to form cystine (a disulfide dimer), presents a significant analytical challenge. researchgate.netthermofisher.com To overcome this, a common and effective strategy is to intentionally oxidize both cysteine and cystine to a single, stable product, cysteic acid, prior to analysis. researchgate.netthermofisher.comshimadzu.com
Performic acid is a widely used oxidizing agent for this purpose. researchgate.netshimadzu.comalexandraatleephillips.com The sample is treated with performic acid, which quantitatively converts cysteine and cystine residues to cysteic acid. researchgate.netalexandraatleephillips.com This is often followed by acid hydrolysis to break down proteins and peptides. researchgate.net The resulting cysteic acid is then stable throughout the subsequent chromatographic separation and quantification process. thermofisher.com This oxidation step ensures that the total cysteine content (both free cysteine and cystine) is accurately measured as a single analyte. europa.eu
| Oxidation Strategy | Reagent | Product | Rationale |
|---|---|---|---|
| Performic Acid Oxidation | Performic Acid | Cysteic Acid | Quantitatively converts unstable cysteine and cystine into a single, stable derivative for accurate total quantification. researchgate.netshimadzu.comalexandraatleephillips.com |
The choice of detection method is intrinsically linked to the derivatization strategy employed.
UV-Vis Detection: This is a common detection method used when cysteine has been derivatized with a UV-absorbing tag. For instance, after derivatization with FMOC-Cl, detection is typically performed at 265 nm. longdom.orgresearchgate.net When using 2-chloro-1-methylquinolinium tetrafluoroborate, the resulting derivative is detected at approximately 355 nm. akjournals.comnih.gov Direct UV detection of underivatized cysteine is also possible at very short wavelengths (around 200 nm), but this approach often suffers from low sensitivity and interference from other compounds that absorb in this region. sielc.com
Photometric Detection: This method is specifically used for the detection of the colored product formed from the reaction of cysteine with ninhydrin. europa.eu The absorbance of the resulting Ruhemann's purple is measured at a specific wavelength, typically around 570 nm, to quantify the amino acid. europa.eu
Ion-exchange chromatography is a powerful technique for separating amino acids based on their net charge. europa.eu193.16.218 For cysteine analysis, IEC is frequently coupled with post-column derivatization with ninhydrin. europa.eueuropa.eu In this setup, the amino acids are first separated on an ion-exchange column. europa.eu The eluent from the column is then mixed with the ninhydrin reagent in a post-column reactor, where the color-forming reaction takes place. europa.eu The resulting colored derivatives then pass through a photometric detector for quantification. europa.eu
This method is well-established and has been ring-trial validated for the analysis of amino acids, including cysteine, in various matrices like feed additives. europa.eueuropa.eu The separation of amino acids in IEC is highly dependent on the pH and ionic strength of the mobile phase (buffer). 193.16.218 For example, the elution position of cystine can be manipulated by adjusting the pH and temperature of the buffer. 193.16.218
To ensure the reliability and accuracy of any analytical method for cysteine monohydrate determination, it must be thoroughly validated. The validation process assesses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. longdom.orgresearchgate.netinsights.bio For cysteine analysis, this means ensuring that the chromatographic peak for the cysteine derivative is well-resolved from other amino acids and matrix components. nih.govd-nb.info
Accuracy: The closeness of the test results obtained by the method to the true value. longdom.orgresearchgate.netinsights.bio This is often determined by recovery studies, where a known amount of cysteine is added to a sample matrix and the percentage recovered is calculated. akjournals.cominsights.bio
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. longdom.orgresearchgate.netinsights.bio It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). akjournals.com
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. longdom.orgresearchgate.netinsights.bio A linear relationship between concentration and detector response is established by analyzing a series of standards of known concentrations. akjournals.cominnovareacademics.in
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. longdom.orgresearchgate.net This provides an indication of its reliability during normal usage.
A validated UPLC method for cysteine hydrochloride monohydrate using pre-column derivatization with FMOC-Cl demonstrated good linearity in the range of 0.1 mg/mL to 0.5 mg/mL, with acceptable accuracy and precision. longdom.orgresearchgate.net Similarly, an HPLC-UV method for total cysteine in plasma using 2-chloro-1-methylpyridinium (B1202621) iodide was validated and showed linearity from 20 to 300 nmol/ml, with recoveries between 93.9% and 105.9% and imprecision of at most 2.5%. nih.gov
Pre-column and Post-column Derivatization Techniques
Electrochemical Sensing Approaches
Electrochemical methods provide a powerful platform for the analysis of cysteine, leveraging its electrochemical activity. These techniques are often characterized by high sensitivity, rapid response times, and the potential for miniaturization.
Biosensor Development for Cysteine Detection
Electrochemical biosensors have emerged as highly effective tools for the detection of L-cysteine. enpress-publisher.commdpi.com These devices typically integrate a biological recognition element with an electrochemical transducer. myfoodresearch.com One approach involves immobilizing enzymes, such as horseradish peroxidase (HRP), onto an electrode surface, like a reduced graphene oxide (rGO) modified glassy carbon electrode (GCE). enpress-publisher.com The enzyme's catalytic activity towards cysteine oxidation generates a measurable electrical signal. enpress-publisher.com Such biosensors have demonstrated a broad linear range for L-cysteine detection, for instance, from 0 µM to 1 mM, with a low detection limit of 0.32 µM and a sensitivity of 6.08 μA μM⁻¹ cm⁻². enpress-publisher.com
Another strategy utilizes nanocomposites, such as those made from spherical silver nanoparticles on reduced graphene oxide (Ag@rGO), fixed on a glassy carbon electrode. mdpi.com These sensors capitalize on the synergistic effects of graphene's large surface area and the high conductivity and catalytic activity of silver nanoparticles, exhibiting significant electrocatalytic activity towards L-cysteine. mdpi.com This type of sensor has shown a wide detection range of 0.1–470 μM and a low detection limit of 0.057 μM. mdpi.com Furthermore, modifications of carbon paste electrodes with materials like iron(II)-doped zeolite X nanoparticles have also been successful, demonstrating a very broad linear range from 5.0 × 10⁻⁹ to 3.0 × 10⁻³ M for cysteine detection. rsc.org
The performance of these biosensors can be fine-tuned by modifying the electrode surface to enhance electron transfer kinetics and selectivity. rsc.org
Table 1: Performance of Various Electrochemical Biosensors for Cysteine Detection
| Electrode Modification | Linear Range | Detection Limit (LOD) | Reference |
|---|---|---|---|
| Horseradish Peroxidase/Reduced Graphene Oxide/Glassy Carbon Electrode (HRP/rGO/GCE) | 0 µM - 1 mM | 0.32 µM | enpress-publisher.com |
| Silver Nanoparticles/Reduced Graphene Oxide/Glassy Carbon Electrode (Ag@rGO/GCE) | 0.1 µM - 470 µM | 0.057 µM | mdpi.com |
| Iron(II)-doped Zeolite X/Carbon Paste Electrode (Fe(II)-NX/ZCME) | 5.0 nM - 3.0 mM | Not Specified | rsc.org |
| Y2O3-NPs/Nitrogen-doped Reduced Graphene Oxide/Carbon Paste Electrode | 1.3 µM - 720 µM | 0.8 µM | rsc.org |
Potentiometric Quantification of Cysteine By-products
Potentiometric methods offer a straightforward approach for quantifying cysteine, often by measuring the by-products of its reactions. For instance, the enzyme cysteine desulfhydrase can be used to break down cysteine, producing sulfide (B99878) ions. myfoodresearch.com The concentration of these sulfide ions can then be quantified potentiometrically, which directly correlates to the initial cysteine concentration. myfoodresearch.com This method has been shown to be effective for determining cysteine concentrations in the range of 0.2–150 mgL⁻¹, with a detection limit as low as 1 µmolL⁻¹. myfoodresearch.com
Another potentiometric technique utilizes a thiol-specific silver-mercury electrode. nih.gov This electrode responds to the thiol group of cysteine, with a linear relationship between the electrode potential and the logarithm of the cysteine concentration over a range of 0.01 to 20 mM. nih.gov The response time for this electrode varies from about 100 seconds at lower concentrations (0.01 to 0.1 mM) to 30 seconds at higher concentrations. nih.gov Similarly, "home-made" iodide ion-selective electrodes (ISE) have been developed for the direct potentiometric determination of N-acetyl-L-cysteine (NAC). electrochemsci.org These sensors, based on a reaction between NAC and silver ions from the electrode membrane, exhibit a linear response in the concentration range of 2×10⁻⁵ to 1×10⁻² mol L⁻¹, with a detection limit of 7.8×10⁻⁶ mol L⁻¹. electrochemsci.org
Spectroscopic Quantification Methods
Spectroscopic techniques are widely employed for the analysis of cysteine, offering high sensitivity and the ability to probe the molecule's chemical structure and interactions.
Raman Spectroscopy for Chemical Composition Analysis
Raman spectroscopy is a powerful, non-destructive technique for analyzing the chemical composition of cysteine. iium.edu.myrsc.org It provides a molecular fingerprint by detecting the vibrational modes of different functional groups within the molecule. rsc.orgresearchgate.net This method can be used to identify and distinguish L-cysteine from different sources by analyzing their unique spectral fingerprints. iium.edu.my For instance, the stretching vibration modes of S-C and the S-S bond in disulfide-linked cysteine can be clearly identified. researchgate.net
In situ Raman spectroscopy is particularly useful for monitoring chemical reactions involving cysteine in real-time. rsc.org It can effectively track the formation and breakage of disulfide bonds, which is crucial for understanding redox processes involving cysteine. rsc.org For example, the reaction of L-cysteine with S-methyl methanethiosulfonate (B1239399) (MMTS) to form disulfide bonds, and the subsequent cleavage of these bonds by a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can be monitored. rsc.org This technique has demonstrated that an excess of TCEP is necessary to fully reverse the disulfide formation and restore the free thiol group. rsc.org
Gold Nanoparticle-Based Colorimetric and Fluorescent Assays for Cysteine Detection
Assays utilizing gold nanoparticles (AuNPs) have become popular for cysteine detection due to their unique optical properties. researchgate.netrsc.org These methods are often simple, rapid, and highly sensitive.
Colorimetric Assays:
Colorimetric detection is based on the aggregation of AuNPs induced by cysteine, leading to a visible color change from red to blue or purple. researchgate.netrsc.org This aggregation can be caused by interactions such as the formation of a two-layer boundary of cysteine around the nanoparticles through zwitterionic interactions and hydrogen bonding. myfoodresearch.com The sensitivity of these assays can be influenced by factors like the size of the AuNPs and the pH of the medium. researchgate.net Under optimized conditions, unmodified AuNPs have been used to detect cysteine in a concentration range of 0.1 to 0.6 ppm with a detection limit of 0.01 ppm. researchgate.net
More sophisticated colorimetric assays employ DNA-functionalized AuNPs. acs.orgnih.gov In one such method, oligonucleotide-functionalized AuNPs with thymidine-thymidine mismatches are complexed with mercury ions (Hg²⁺). Cysteine, having a strong affinity for Hg²⁺, competes for it, causing the dissociation of the nanoparticle aggregates. This dissociation results in a purple-to-red color change, the temperature of which can be monitored to quantify cysteine. acs.orgnih.gov
Fluorescent Assays:
Fluorescent assays based on AuNPs offer another highly sensitive detection route. nih.govmdpi.com One approach involves the quenching of a fluorescent dye by AuNPs. nih.gov When cysteine is present, it binds to the AuNPs, causing the dye to be desorbed from the nanoparticle surface and restoring its fluorescence. nih.gov Using a near-infrared (NIR) fluorescent dye, this method achieved a linear detection range of 2.5 x 10⁻⁸ M to 4.0 x 10⁻⁶ M and a detection limit of 10 nM. nih.gov The size of the AuNPs can affect the assay's performance, with 24 nm particles providing the best response for cysteine detection in one study. nih.gov
Another strategy uses fluorescence resonance energy transfer (FRET) between porous silicon nanoparticles (SiNPs) as donors and AuNPs as acceptors. mdpi.com The fluorescence of the SiNPs is initially quenched by the AuNPs. The addition of cysteine disrupts this interaction by binding to the AuNPs, leading to a restoration of the SiNPs' fluorescence, which is proportional to the cysteine concentration. mdpi.com
Table 2: Comparison of Gold Nanoparticle-Based Assays for Cysteine Detection
| Assay Type | Principle | Linear Range | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Colorimetric (Unmodified AuNPs) | Cysteine-induced aggregation | 0.1 - 0.6 ppm | 0.01 ppm | researchgate.net |
| Colorimetric (DNA-AuNPs) | Competition for Hg²⁺ | Not Specified | Relatively low (sub-μM) | acs.org |
| Fluorescent (NIR Dye/AuNPs) | Fluorescence recovery upon dye desorption | 25 nM - 4.0 µM | 10 nM | nih.gov |
| Fluorescent (FRET - SiNPs/AuNPs) | Fluorescence recovery via FRET disruption | Proportional to fluorescence restoration | Not Specified | mdpi.com |
Chromatographic Separation of Cysteine from Other Amino Acids
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental for separating cysteine from complex mixtures of other amino acids. nih.govresearchgate.net However, the analysis of cysteine can be challenging due to the easy oxidation of its thiol group. myfoodresearch.comaltabioscience.com
Ion-exchange chromatography (IEC) is a classic and effective method for separating amino acids based on their charge properties. altabioscience.comcabidigitallibrary.org The separation is highly dependent on the pH and temperature of the buffer system, as these factors influence the charge of the amino acids and their affinity for the ion-exchange resin. cabidigitallibrary.org Cysteine is particularly sensitive to these parameters. cabidigitallibrary.org To prevent oxidation, cysteine is often converted to a more stable form, such as cysteic acid, prior to analysis, although this may require a separate analytical run. altabioscience.com
Reversed-phase HPLC (RP-HPLC) is also widely used, often in combination with a derivatization step to enhance detection. akjournals.com A common approach involves reducing disulfide bonds with an agent like tris(2-carboxyethyl)phosphine (TCEP) and then derivatizing the resulting thiols with a reagent such as 2-chloro-1-methylquinolinium tetrafluoroborate, which allows for UV detection. akjournals.com This method has been successfully applied to determine cysteine in biological fluids like plasma and urine, with calibration lines being linear in the ranges of 20–300 μmol L⁻¹ and 2.5–50 μmol L⁻¹, respectively. akjournals.com
Mixed-mode chromatography, which combines reversed-phase and cation-exchange mechanisms, can also be employed to separate cysteine and its oxidized form, cystine. sielc.com Using a specific column and a mobile phase containing acetonitrile, water, and sulfuric acid, both compounds can be resolved and detected by UV at 200 nm. sielc.com Another approach uses a mobile phase with a basic tetraalkylammonium salt for ion interaction chromatography. hamiltoncompany.com
The choice of chromatographic method often depends on the sample matrix and the specific analytical requirements. For instance, a rapid LC-FTMS (Liquid Chromatography-Fourier Transform Mass Spectrometry) method using ion-exchange chromatography has been developed for the fast analysis of cysteine and cystine in human plasma, with elution times of 4 minutes for cysteine and 1.5 minutes for cystine. nih.gov
Advanced Material Science and Crystallographic Research of Cysteine Monohydrate
Nonlinear Optical (NLO) Properties and Applications in Photonics
Cysteine monohydrate, particularly in the form of its derivatives like L-cysteine hydrochloride monohydrate, has garnered significant attention in the field of material science for its promising nonlinear optical (NLO) properties. These properties are crucial for applications in photonics, including frequency conversion and optical switching. The non-centrosymmetric crystal structure of many cysteine-based compounds is a key prerequisite for exhibiting second-order NLO effects. researchgate.netsigmaaldrich.comtandfonline.com
Second Harmonic Generation (SHG) Efficiency Assessment
The second harmonic generation (SHG) efficiency is a critical parameter for evaluating the potential of a material for frequency doubling applications. For cysteine-based crystals, this is often measured using the Kurtz-Perry powder technique, with Potassium Dihydrogen Phosphate (B84403) (KDP) serving as a standard reference material. researchgate.networldwidejournals.comworldwidejournals.com
Research has demonstrated that L-cysteine hydrochloride monohydrate exhibits an SHG efficiency that is 1.2 to 1.6 times greater than that of KDP. researchgate.net Doping L-cysteine hydrochloride monohydrate with other materials can further enhance its NLO properties. For instance, doping with urea (B33335) resulted in a crystal with an SHG efficiency 1.4 times that of KDP. nih.gov Similarly, introducing zinc (Zn2+) as a dopant into L-cysteine hydrochloride monohydrate crystals led to an SHG efficiency 1.3 times that of KDP. worldwidejournals.com Another study on L-cysteine doped potassium dihydrogen phosphate (LCKDP) crystals reported an SHG efficiency 1.16 times that of pure KDP. worldwidejournals.com
| Material | SHG Efficiency (relative to KDP) | Reference |
|---|---|---|
| L-cysteine hydrochloride monohydrate | 1.2 - 1.6 | researchgate.net |
| Urea doped L-cysteine hydrochloride monohydrate | 1.4 | nih.gov |
| Zn2+ doped L-cysteine hydrochloride monohydrate | 1.3 | worldwidejournals.com |
| L-cysteine doped Potassium Dihydrogen Phosphate (LCKDP) | 1.16 | worldwidejournals.com |
| L-cystine hydrochloride | 1.2 | tandfonline.comresearchgate.net |
| L-cystine hydrobromide | 2.0 | tandfonline.com |
| L-cysteine tartrate monohydrate | ~0.2 | tandfonline.comresearchgate.net |
Design of Semi-Organic NLO Crystals
The development of semi-organic NLO crystals, which combine the high optical nonlinearity of organic materials with the favorable mechanical and thermal properties of inorganic materials, is a significant area of research. L-cysteine and its derivatives are prime candidates for creating such materials. researchgate.netresearchgate.net Their zwitterionic nature, possessing both a donor carboxylic acid group and an acceptor amino group, contributes to their high NLO activity. jocpr.com
The incorporation of L-cysteine into various crystal lattices has been explored to create novel semi-organic NLO materials. Examples include L-cysteine hydrochloride monohydrate, L-cysteine tartrate monohydrate, and L-cystine hydrochloride. researchgate.netresearchgate.net The design strategy often involves combining amino acids with inorganic salts to produce crystals with enhanced NLO properties. For instance, doping L-cysteine hydrochloride monohydrate with zinc has been shown to create a promising semi-organic NLO crystal. researchgate.net
Dielectric Behavior and Electro-optical Properties
The dielectric properties of this compound crystals are crucial for their potential use in electro-optic and opto-electronic devices. icm.edu.pltsijournals.com These properties are closely linked to the material's response to an applied electric field and provide insights into the internal structure and polarization mechanisms.
Measurement of Dielectric Constant and Loss
The dielectric constant and dielectric loss of cysteine-based crystals are typically measured over a range of frequencies and temperatures. icm.edu.plicm.edu.plscielo.br Studies on L-cysteine hydrochloride monohydrate and L-cysteine nicotinamide (B372718) monohydrate have shown that both the dielectric constant and dielectric loss decrease as the frequency of the applied electric field increases. researchgate.netresearchgate.nettsijournals.com This behavior is often attributed to space charge polarization at lower frequencies. scielo.br
At higher frequencies, the dielectric constant tends to stabilize at a lower value. tsijournals.comworldwidejournals.com A low dielectric constant is generally desirable for NLO applications as it can lead to an enhancement of the SHG coefficient. tsijournals.comworldwidejournals.com The low dielectric loss observed in these crystals at higher frequencies indicates lower power dissipation, making them suitable for device applications. researchgate.networldwidejournals.com
| Material | Frequency Range | Dielectric Constant Behavior | Dielectric Loss Behavior | Reference |
|---|---|---|---|---|
| L-cysteine hydrochloride monohydrate | 100 Hz - 5 MHz | Decreases with increasing frequency, stable at high frequencies | Decreases with increasing frequency, very small loss | researchgate.net |
| L-cysteine nicotinamide monohydrate | 50 Hz - 5 MHz | Decreases with increasing frequency | Decreases with increasing frequency | tsijournals.com |
Photoconductivity Studies
Photoconductivity studies investigate the change in a material's electrical conductivity upon illumination. Research on L-cysteine nicotinamide monohydrate and sodium hydrogen L-cysteine monohydrate has revealed a phenomenon known as negative photoconductivity. jocpr.comtsijournals.com In these materials, the photocurrent (current under illumination) is found to be lower than the dark current (current without illumination). jocpr.comtsijournals.com
Both the dark current and photocurrent in these crystals increase linearly with the applied electric field. jocpr.comtsijournals.com The negative photoconductivity effect is suggested to be due to a reduction in the number of charge carriers or their lifetime in the presence of radiation. jocpr.com
Crystal Growth Kinetics and Morphology Studies
The ability to grow large, high-quality single crystals is essential for the practical application of this compound in NLO devices. Various crystal growth techniques have been employed, with the slow evaporation solution technique being a common method. researchgate.netresearchgate.net This method has been successfully used to grow single crystals of L-cysteine hydrochloride monohydrate over a period of about 25 days. researchgate.net
The unidirectional Sankaranarayanan–Ramasamy (SR) method is another technique that has been utilized to grow bulk single crystals of L-cysteine hydrochloride monohydrate, reaching sizes of approximately 60 mm in length and 20 mm in diameter. researchgate.net This method allows for growth along a predetermined direction, which is advantageous for device fabrication. researchgate.net The growth rate using the unidirectional method has been reported to be as high as 3 mm per day. researchgate.net
The morphology of the grown crystals is also a critical aspect. Studies on the influence of dopants, such as urea, on L-cysteine hydrochloride monohydrate have shown that they can affect the crystal's growth rate and crystalline perfection. nih.gov The morphology of crystals is influenced by internal factors like the crystal structure and the presence of defects, as well as external factors such as supersaturation, temperature, and impurities in the growth medium. nasa.gov
Chemical Reactivity and Derivatization Studies of Cysteine Monohydrate
Interactions with Metal Complexes (e.g., Platinum Complexes)
The thiol group of cysteine is a potent ligand for a variety of metal ions, playing a significant role in the structure and function of metalloproteins. mdpi.com Its interaction with platinum complexes, particularly those used in cancer chemotherapy like cisplatin (B142131), has been a subject of extensive research. These interactions are believed to be linked to both the therapeutic effects and the resistance mechanisms associated with these drugs. nih.gov
The reaction between cisplatin (cis-diamminedichloroplatinum(II)) and L-cysteine at neutral pH and 37°C proceeds through a series of steps. nih.gov Initially, a mono-cysteine complex, Pt(NH₃)₂(cys)Cl, is formed. nih.gov This intermediate can then react with another cysteine molecule to form a bis(cysteine) complex, Pt(NH₃)₂(cys)₂, or it can react with another platinum complex to form a cysteine-bridged dinuclear complex. nih.gov The predominant product depends on the reaction conditions; in the presence of excess cysteine, the bis(cysteine) complex is favored. nih.gov
The reaction of the trans-isomer of cisplatin, trans-[Pt(¹⁵NH₃)₂(H₂O)₂]²⁺, with L-cysteine has also been investigated. In an alkaline solution, mononuclear platinum species are observed. mjcce.org.mk However, upon acidification, the reaction yields oligomeric platinum products. mjcce.org.mk Mass spectrometry data from basic solutions indicate that a dominant species is a dinuclear platinum(II) complex with a sulfur-bridging cysteine ligand. mjcce.org.mk
Studies using a combination of electrospray ionization mass spectrometry (ESI-MS), gas-phase ion spectroscopy, and density functional theory (DFT) calculations have provided detailed insights into the structure of these complexes. For instance, in the cis-[PtCl(NH₃)₂(Cys)]⁺ complex, cysteine binds to the platinum atom through its sulfur atom as a thiolate zwitterion. nih.gov This highlights the increased acidity of the cysteine thiol group upon coordination to the metal. nih.gov
The interaction of cysteine is not limited to platinum. For example, a ternary copper(II) complex involving 1,10-phenanthroline (B135089) and cysteine has been synthesized and characterized. acs.org In this complex, cysteine binds to the copper ion through its carboxylic and amino groups, leaving the thiol group free. acs.org This free thiol group can then be used to attach the complex to gold nanoparticles. acs.org
Table 1: Key Reactions of Cysteine with Platinum Complexes
| Reactants | Conditions | Major Products | Reference |
| cis-diamminedichloroplatinum(II) + L-cysteine | Neutral pH, 37°C | Pt(NH₃)₂(cys)Cl, Pt(NH₃)₂(cys)₂, cysteine-bridged dinuclear complex | nih.gov |
| trans-[Pt(¹⁵NH₃)₂(H₂O)₂]²⁺ + L-cysteine | Alkaline solution | Mononuclear platinum species | mjcce.org.mk |
| trans-[Pt(¹⁵NH₃)₂(H₂O)₂]²⁺ + L-cysteine | Acidic solution | Oligomeric platinum products | mjcce.org.mk |
| cis-[PtCl(NH₃)₂(H₂O)]⁺ + Cysteine | Gas phase | cis-[PtCl(NH₃)₂(Cys)]⁺ | nih.gov |
Derivatization for Analytical and Synthetic Purposes
The derivatization of cysteine is a crucial strategy for both its quantification in various matrices and its use in the synthesis of more complex molecules. Due to its low UV absorbance, direct detection of cysteine in liquid chromatography is often challenging. longdom.org Therefore, pre-column or post-column derivatization techniques are commonly employed to introduce a chromophore or fluorophore, enhancing its detectability.
A widely used derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). longdom.orgresearchgate.net This reagent reacts with the amino group of cysteine, allowing for sensitive detection using UV or fluorescence detectors. longdom.org A UPLC method has been developed for the separation and quantification of cysteine in amino acid formulations, which involves pre-derivatization with FMOC-Cl. longdom.orgresearchgate.net
Another approach for the determination of cysteine and its related dipeptide, cysteinylglycine (B43971), in biological fluids involves reduction of disulfide bonds followed by derivatization with 2-chloro-1-methylquinolinium tetrafluoroborate (B81430). akjournals.com This method allows for their simultaneous determination by HPLC with UV detection. akjournals.com
For the analysis of total cysteine content, which includes both free cysteine and cystine (the oxidized dimer), a common procedure involves oxidation of cysteine to the more stable cysteic acid prior to analysis. europa.eu This is typically achieved using performic acid. europa.eu The resulting cysteic acid can then be quantified by ion-exchange chromatography with post-column derivatization using ninhydrin (B49086). europa.eu
In the realm of synthetic chemistry, the unique reactivity of cysteine's thiol group is exploited for various purposes. For example, maleimide (B117702) derivatives are frequently used as specific alkylating agents for thiol groups, forming stable thioether bonds. mdpi.com This reaction is highly specific and proceeds without byproducts, making it ideal for bioconjugation, such as attaching molecules to proteins or peptides at cysteine residues. mdpi.com
Table 2: Common Derivatization Reagents for Cysteine Analysis
| Reagent | Target Functional Group | Detection Method | Application | Reference |
| 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Amino group | UV/Fluorescence | Quantification of cysteine in amino acid formulations | longdom.orgresearchgate.net |
| 2-chloro-1-methylquinolinium tetrafluoroborate | Thiol group | UV | Simultaneous determination of cysteine and cysteinylglycine in biological fluids | akjournals.com |
| Ninhydrin | Amino group (after hydrolysis) | Photometric | Quantification of total amino acids, including cysteine (as cysteic acid) | europa.eu |
| Performic acid | Thiol group | - | Oxidation of cysteine to cysteic acid for total cysteine analysis | europa.eu |
| Maleimide derivatives | Thiol group | - | Specific alkylation for bioconjugation and enrichment of cysteine-containing peptides | mdpi.com |
Redox Chemistry of the Thiol Group and Disulfide Formation
The thiol group of cysteine is readily oxidized, a property that is central to its biological function and chemical reactivity. The most common oxidation product is cystine, a dimer formed by the covalent linkage of two cysteine molecules through a disulfide bond (-S-S-). sigmaaldrich.comwikipedia.org This reaction is a two-electron oxidation process. frontiersin.org
The formation of disulfide bonds is a critical aspect of protein structure and stability. caissonlabs.comsigmaaldrich.com These covalent cross-links within or between polypeptide chains help to stabilize the three-dimensional conformation of many proteins, particularly those secreted into the oxidizing extracellular environment. wikipedia.org The formation of disulfide bridges in proteins is often catalyzed by enzymes such as protein disulfide isomerases. frontiersin.org
The redox state of cysteine residues is highly dependent on the surrounding chemical environment. In the generally reducing environment of the cell's cytosol, disulfide bonds are typically unstable. wikipedia.org Conversely, in the more oxidizing environment of the endoplasmic reticulum, cysteines are often oxidized to form cystine, facilitating proper protein folding. wikipedia.org
The pKa of the thiol group in cysteine is approximately 8.6, but this can vary significantly depending on its local environment within a peptide or protein. mdpi.com This variation in pKa can influence the rate of disulfide bond formation. mdpi.com
The redox chemistry of cysteine extends beyond simple disulfide formation. The thiol group can be oxidized to a series of progressively more oxidized states, including sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and sulfonic acid (R-SO₃H). researchgate.net These modifications can play important roles in redox signaling and regulation of protein function. nih.gov
The interconversion between the reduced thiol form (cysteine) and the oxidized disulfide form (cystine) can be used to control the properties of materials. For example, the redox state of cysteine-containing peptides can be used to modulate their self-assembly into hydrogels. mdpi.com The reduction of disulfide bonds can trigger the formation of linear peptides that can then assemble into a hydrogel structure. mdpi.com
Table 3: Oxidation States of Cysteine's Sulfur Atom
| Oxidation State | Chemical Group | Name | Biological/Chemical Significance |
| -2 | Thiol (-SH) | Cysteine | Reducing agent, nucleophile, metal ligand |
| -1 | Disulfide (-S-S-) | Cystine | Protein structure stabilization |
| 0 | Sulfenic acid (-SOH) | - | Intermediate in redox signaling |
| +2 | Sulfinic acid (-SO₂H) | - | Further oxidation product |
| +4 | Sulfonic acid (-SO₃H) | Cysteic acid | Stable end-product of oxidation, used in analysis |
Computational and Theoretical Investigations of Cysteine Monohydrate
Density Functional Theory (DFT) for Vibrational Modes and Intermolecular Interactions
Density Functional Theory (DFT) has become an essential method for the theoretical analysis of the vibrational properties and intermolecular interactions in hydrated crystalline structures like cysteine monohydrate. spectroscopyonline.com By performing quantum chemistry calculations based on solid-state DFT, researchers can accurately predict and interpret experimental spectroscopic data. spectroscopyonline.comacs.org
Vibrational Modes:
DFT calculations, often within the generalized gradient approximation (GGA) and utilizing functionals like Perdew-Burke-Ernzerhof (PBE) with dispersion corrections (DFT-D), are employed to analyze the vibrational modes observed in techniques such as terahertz (THz) and Raman spectroscopy. spectroscopyonline.comresearchgate.net For instance, in studies on L-cysteine hydrochloride monohydrate (LCHM), DFT has been used to assign specific molecular motions to the absorption peaks in the THz spectrum. spectroscopyonline.com These calculations are performed on the crystalline state, and the absence of imaginary frequencies in the calculated results confirms the stability of the optimized geometry. spectroscopyonline.com
A study combining THz spectroscopy with DFT analysis identified several key vibrational modes for LCHM. The experimental peak at 1.15 THz was attributed to the rocking vibration of the LCHM molecules, corresponding to a calculated peak at 1.00 THz. spectroscopyonline.com The broader experimental peak at 1.76 THz was found to be a superposition of two distinct modes: the translational vibration of LCHM molecules along the b-axis (calculated at 1.51 THz) and the torsional vibration along the a-axis (calculated at 1.69 THz). spectroscopyonline.com
Table 1: DFT-Calculated vs. Experimental Vibrational Modes of L-Cysteine Hydrochloride Monohydrate (LCHM)
| Experimental Peak (THz) | Calculated Peak (THz) | Vibrational Assignment |
|---|---|---|
| 1.15 | 1.00 | Rocking vibration of LCHM molecules |
| 1.76 | 1.51 | Translational vibration of LCHM molecules along b-axis |
| 1.76 | 1.69 | Torsional vibration of LCHM molecules along a-axis |
Data sourced from a combined THz-TDS and DFT study. spectroscopyonline.com
Intermolecular Interactions:
DFT is also instrumental in characterizing the non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net In L-cysteine, DFT calculations have explored the energetics of different hydrogen bonding motifs, specifically S-H···S and S-H···O interactions. acs.orgnih.gov Static solid-state energy calculations indicated that a crystal structure with S-H···S interactions is only slightly lower in energy (by 4.1 kJ mol⁻¹) than one with S-H···O bonding, suggesting the possibility of disorder within the crystal. acs.orgnih.gov
For L-cysteine hydrochloride monohydrate, analysis of intermolecular interactions revealed that while there is a mixed effect of hydrogen bonds and van der Waals forces, the latter are dominant. spectroscopyonline.com It was noted that the van der Waals forces between LCHM molecules are stronger than in its anhydrous counterpart. spectroscopyonline.com The presence of the water molecule in the monohydrate introduces additional hydrogen bonds, which influences the vibrational frequencies of functional groups like the N-H bonds. nih.gov
Independent Gradient Model (IGM) for Molecular Polarity Analysis
The Independent Gradient Model (IGM) is a computational tool used for the visual analysis of intramolecular and intermolecular interactions. spectroscopyonline.comchemrxiv.orgresearchgate.net It is particularly effective in distinguishing between different types of non-covalent interactions and has been applied to understand the molecular properties of cysteine derivatives. spectroscopyonline.comdntb.gov.ua
In the study of L-cysteine hydrochloride monohydrate (LCHM), IGM analysis was used to compare its intermolecular interactions with its anhydrous form. spectroscopyonline.com The model confirmed that van der Waals interactions are the predominant stabilizing force in both structures. spectroscopyonline.com Although the water of crystallization in LCHM introduces hydrogen bonds, the van der Waals effect conceals their expression in the terahertz spectrum. spectroscopyonline.com
Furthermore, IGM can be used as a basis for calculating the molecular polarity index (MPI), which provides a quantitative measure of a molecule's polarity. spectroscopyonline.com This analysis revealed that LCHM has a higher molecular polarity than its anhydrous form. spectroscopyonline.com This increased polarity is significant because it correlates with the intensity of absorption peaks in the terahertz spectrum; the more polar LCHM exhibits characteristic peaks of higher intensity. spectroscopyonline.com This finding highlights the necessity of polarity analysis in conjunction with intermolecular interaction studies for a complete interpretation of terahertz spectra. spectroscopyonline.com
Molecular Dynamics Simulations of this compound in various environments
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their dynamic nature and conformational flexibility. nih.govnih.gov
MD simulations, particularly those based on DFT (ab initio MD), have been used to investigate the polymorphs of L-cysteine. acs.orgnih.gov These simulations are crucial for understanding phenomena like hydrogen bond disorder. acs.org For example, MD calculations on one polymorph of L-cysteine (Form I) at different temperatures (300 K and 350 K) showed dynamic transitions between S-H···S and S-H···O hydrogen bonding motifs. acs.orgnih.gov This dynamic disorder, where the hydrogen atoms of the thiol group fluctuate between bonding partners, is a key feature that influences the material's properties and is difficult to capture with static calculations alone. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-cysteine |
| L-cysteine hydrochloride monohydrate (LCHM) |
| L-cysteine hydrochloride (LCH) |
| Cystine |
| N-acetyl-L-cysteine (NALC) |
| Serine |
| Asparagine |
| Cysteine synthase |
| van der Waals |
| Water |
| Carbon |
| Oxygen |
| Hydrogen |
| Sulfur |
| Nitrogen |
Emerging Research Frontiers and Future Directions for Cysteine Monohydrate
Novel Applications in Research Technologies
The versatility of cysteine monohydrate has led to its application in several cutting-edge research areas, from nanotechnology to materials science. Its role as a building block and functionalizing agent is continually expanding.
In the field of nanotechnology , L-cysteine is crucial as a capping and stabilizing agent for metallic nanoparticles, such as those made of copper (Cu) and silver (Ag). nih.govmdpi.com The thiol group in cysteine binds strongly to the surface of these nanoparticles, preventing their aggregation and protecting them from rapid aerial oxidation, a significant challenge particularly for copper nanoparticles. nih.gov This stabilization is vital for maintaining the unique plasmonic and catalytic properties of the nanoparticles for their intended applications. nih.gov For instance, L-cysteine-mediated self-assembly of silver-gold (Ag-Au) bimetallic nanoparticles has been used to create fractal patterns with potential applications in electrochemical sensing. acs.org
Biosensor development is another prominent area where this compound is finding new applications. It can be used to form self-assembled monolayers on gold electrode surfaces. scielo.br These layers create a functionalized surface that can then be used to immobilize specific recognition elements, like monoclonal antibodies, for the detection of target molecules such as aflatoxin B1. scielo.br The cysteine layer enhances the sensor's stability and performance. scielo.brresearchgate.net Furthermore, L-cysteine itself can be a target for detection by specialized biosensors, or it can be a component in creating sensors for other vital molecules like dopamine. nih.govacs.orgnih.gov
In biotechnology and cell culture , L-cysteine hydrochloride monohydrate is an important supplement in culture media. caissonlabs.com It acts as a reducing agent and a precursor for the synthesis of glutathione (B108866), a key intracellular antioxidant that protects cells from oxidative damage. caissonlabs.com This function is critical for maintaining robust cellular health, which improves the reliability and reproducibility of experiments involving cell lines, including stem cells and primary cells. caissonlabs.com
The compound is also being explored in materials science for the development of nonlinear optical (NLO) materials. chemicalbook.comspectroscopyonline.com Single crystals of L-cysteine hydrochloride monohydrate have been grown and studied for their NLO properties, which are essential for applications in lasers and optical sensing technologies. researchgate.netresearchgate.net
| Research Area | Specific Application of this compound | Key Finding/Benefit | Reference |
|---|---|---|---|
| Nanotechnology | Capping and stabilizing agent for copper and silver nanoparticles. | Prevents oxidation and aggregation, preserving the nanoparticles' unique properties. | nih.gov |
| Biosensors | Forms self-assembled monolayers on gold electrodes for antibody immobilization. | Enables the creation of stable and sensitive electrochemical immunosensors for toxins like aflatoxin B1. | scielo.br |
| Biotechnology | Component in cell culture media. | Acts as a reducing agent and glutathione precursor, protecting cells from oxidative stress and improving experimental outcomes. | caissonlabs.com |
| Materials Science | Growth of single crystals for nonlinear optical (NLO) applications. | Crystals exhibit NLO properties with potential use in laser technology and optical sensors. | chemicalbook.comresearchgate.netresearchgate.net |
Integration with Advanced Analytical Platforms
The unique physicochemical properties of this compound make it both a subject of study and a tool for enhancement in advanced analytical systems.
Terahertz Time-Domain Spectroscopy (THz-TDS) has been employed to investigate the low-frequency vibrational properties of L-cysteine hydrochloride and its monohydrate form. spectroscopyonline.com This technique provides insights into the molecular interactions and crystal lattice structure, which is valuable for understanding its physical properties and for quality control in pharmaceutical applications. spectroscopyonline.com Studies using THz-TDS in the 0.5 to 2.5 THz range, combined with Density Functional Theory (DFT), have helped to analyze the molecular interactions and the sources of low-frequency vibrations within the crystal. spectroscopyonline.com
In the realm of electrochemistry , this compound is integral to the development of sensitive and selective sensors. Researchers have developed screen-printed carbon electrodes modified in situ with gold nanoparticles and L-cysteine for the rapid determination of arsenic (As(III)) in water samples. mdpi.com In this system, L-cysteine self-assembles onto the gold nanoparticles via a stable Au-S bond, which promotes the enrichment of arsenic on the electrode surface, thereby enhancing the sensitivity and specificity of the detection method. mdpi.com The presence of L-cysteine was found to enhance the conductivity of the electrode. mdpi.com Similarly, poly(L-cysteine) modified electrodes are being developed for detecting various analytes, where the polymer layer provides a stable and adsorptive surface that improves sensor performance. researchgate.net
| Analytical Platform | Role of this compound | Purpose/Advantage | Reference |
|---|---|---|---|
| Terahertz Time-Domain Spectroscopy (THz-TDS) | Subject of analysis. | To study low-frequency vibrations and intermolecular interactions, providing fundamental data on its physical characteristics. | spectroscopyonline.com |
| Electrochemical Sensors (e.g., LSASV) | Modifying agent for electrodes (often with gold nanoparticles). | Enhances the sensitivity and selectivity for detecting heavy metals like As(III) by promoting analyte enrichment and improving electrode conductivity. | mdpi.com |
| Modified Glassy Carbon Electrodes | Component of a polymer (poly(L-cysteine)) film. | Creates a stable, high-adsorption surface on the electrode, facilitating the detection of pharmaceutical compounds. | researchgate.net |
Sustainable Production and Environmental Research Perspectives
Driven by consumer demand for environmentally friendly products and increasing environmental regulations, research into sustainable methods for producing this compound is a critical frontier. dataintelo.com
Traditionally, L-cysteine was extracted from animal sources like feathers or hair using processes that involved hydrochloric acid, leading to environmental concerns due to waste disposal. wacker.comnih.gov The emerging and more sustainable alternative is biotechnological production through fermentation . nih.gov Companies have developed patented fermentation processes that use plant-based resources, such as glucose from starch, as a substrate. wacker.com These processes utilize harmless, optimized strains of microorganisms like Escherichia coli to produce L-cysteine. wacker.comresearchgate.net The fermentation product, L-cystine, is then converted to L-cysteine hydrochloride monohydrate through electrolysis. wacker.comgoogle.com This method is considered more sustainable as it avoids animal-derived raw materials and significantly reduces the use of chemicals like hydrochloric acid. wacker.comnih.gov
Beyond its own production, L-cysteine is also being used as a tool in green chemistry . Research has shown that L-cysteine can act as an efficient, naturally occurring, and environmentally benign catalyst. nih.gov For example, it has been successfully used to catalyze one-pot, multi-component reactions for the synthesis of complex organic molecules like dihydropyrano[2,3-c]pyrazoles. nih.govresearchgate.net The use of L-cysteine as a catalyst in an aqueous ethanol (B145695) solvent system represents a green approach due to the use of a natural catalyst, mild reaction conditions, and simple work-up procedures. nih.gov
| Production/Research Area | Method/Application | Key Advantages | Reference |
|---|---|---|---|
| Sustainable Production | Fermentation using plant-based substrates (e.g., glucose) and microorganisms (e.g., E. coli). | Avoids animal-derived materials, reduces chemical waste, and uses renewable resources. | wacker.comnih.goveuropa.eu |
| Traditional Production (for comparison) | Extraction from animal hair/feathers via acid hydrolysis. | (Disadvantages) Relies on animal sources, high use of hydrochloric acid, environmental waste concerns. | nih.gov |
| Green Chemistry | Use as a natural, biodegradable catalyst in organic synthesis. | Enables environmentally benign synthesis of complex molecules with high yields and simple procedures. | nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the purity and stability of cysteine monohydrate in experimental settings?
- Methodological Answer : Purity assessment should combine multiple analytical techniques. High-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) is standard for quantifying free cysteine content. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) confirms structural integrity, particularly for distinguishing between anhydrous and monohydrate forms. Stability studies should include accelerated degradation tests under varying humidity (40–80% RH) and temperature (25–40°C) conditions, with periodic analysis via mass spectrometry to detect oxidation products like cystine . For long-term storage, desiccated environments (-20°C in amber vials) are advised to minimize hygroscopic degradation .
Q. How can researchers optimize the solubility of this compound for cell culture or biochemical assays?
- Methodological Answer : Solubility is pH-dependent due to cysteine’s thiol group (pKa ~8.3). For aqueous solutions (e.g., cell culture media), dissolve this compound in deionized water at 50–60°C with continuous nitrogen purging to prevent oxidation. Use 0.1 M HCl (pH 2–3) for acidic buffers or 10 mM Tris-HCl (pH 8.5) for alkaline conditions. Centrifuge (10,000 × g, 10 min) to remove insoluble particulates. Pre-filter solutions through 0.22 μm membranes and validate concentration via Ellman’s assay (DTNB reaction at 412 nm) .
Advanced Research Questions
Q. What experimental design considerations are critical when studying this compound’s antioxidant activity in complex biological systems?
- Methodological Answer : Antioxidant assays (e.g., DPPH, FRAP) must control for confounding variables:
- Oxygen tension : Use anaerobic chambers or argon-purged buffers to isolate thiol-specific activity from auto-oxidation.
- Metal ions : Chelators (e.g., EDTA) mitigate Fe/Cu-catalyzed pro-oxidant effects.
- pH gradients : Compare activity across physiological pH ranges (5.5–7.4) using phosphate or HEPES buffers.
Include positive controls (e.g., ascorbic acid) and validate results with LC-MS/MS to quantify reduced vs. oxidized cysteine species . For in vivo models, pair with knockout strains (e.g., glutathione-deficient yeast) to clarify cysteine-specific mechanisms .
Q. How can researchers resolve contradictions in reported data on this compound’s role in protein folding studies?
- Methodological Answer : Discrepancies often arise from redox state and stoichiometry. To standardize protocols:
- Redox potential : Measure solution Eh using a platinum electrode and reference solutions (e.g., Zobell’s solution).
- Thiol-disulfide ratios : Use non-reducing SDS-PAGE or maleimide-based labeling to quantify free thiols.
- Protein-specific effects : Compare folding kinetics across structurally diverse proteins (e.g., lysozyme vs. RNase A).
Publish raw datasets and full experimental conditions (e.g., cysteine:protein molar ratios, temperature) to enable meta-analysis .
Q. What strategies improve the reproducibility of this compound’s use in nanoparticle synthesis or drug formulations?
- Methodological Answer : For nanoparticle synthesis (e.g., Au or Ag NPs):
- Stoichiometric control : Optimize cysteine:metal molar ratios (1:2 to 1:5) via UV-Vis spectroscopy (surface plasmon resonance monitoring).
- Stabilization : Coating with cysteine requires sonication (20 kHz, 15 min) and dynamic light scattering (DLS) to confirm monodispersity.
In drug formulations, assess compatibility with excipients (e.g., citrate, stannous chloride) via isothermal calorimetry (ITC) and accelerated stability testing . Report detailed synthetic protocols following MDPI’s “Minimum Information for Nanomaterial Synthesis” guidelines .
Data Reporting and Compliance
Q. How should researchers document this compound’s synthesis and characterization to meet journal requirements?
- Methodological Answer : Follow the Beilstein Journal’s guidelines:
- Synthesis : Describe reaction conditions (solvent, temperature, yield) and purification steps (e.g., recrystallization from ethanol/water).
- Characterization : Include H NMR (DO, δ 3.12 ppm for CH-SH), elemental analysis (C: 20.5%, H: 4.6%, N: 8.0%), and chiral HPLC (Chirobiotic T column) to confirm L-configuration.
- Purity thresholds : Adhere to pharmacopeial standards (e.g., Ph. Eur. ≥98.5% assay) and disclose batch-specific COAs .
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) for IC/EC calculations. Validate assumptions via residual plots and Kolmogorov-Smirnov normality tests. For high-throughput screens, apply false discovery rate (FDR) corrections. Open-source tools like R (drc package) or GraphPad Prism ensure reproducibility. Include raw data in supplementary files with metadata (e.g., plate maps, instrument settings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
